molecular formula C25H29ClN6O3 B611835 WZ4003 CAS No. 1214265-58-3

WZ4003

Katalognummer: B611835
CAS-Nummer: 1214265-58-3
Molekulargewicht: 497.0 g/mol
InChI-Schlüssel: SDGJBAUIGHSMRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

inhibits both NUAK1 and NUAK2;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGJBAUIGHSMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110474
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-58-3
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WZ4003

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WZ4003 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action, primarily characterized as a highly selective inhibitor of NUAK family kinases (NUAK1 and NUAK2) and secondarily as a covalent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Its remarkable specificity for NUAK1/2 over a large panel of other kinases makes it an invaluable chemical probe for elucidating the cellular functions of these LKB1-activated kinases.[2][3] this compound acts as an ATP-competitive inhibitor in the NUAK kinase domain, leading to the suppression of downstream substrate phosphorylation, which in turn inhibits cancer cell migration, invasion, and proliferation.[2][4] Furthermore, it exhibits significant, selective inhibitory activity against the drug-resistant L858R/T790M double mutant of EGFR through a covalent binding mechanism.[1][5] This technical guide provides a comprehensive overview of its mechanisms, inhibitory profile, associated resistance mutations, and key experimental protocols for its characterization.

Core Mechanism of Action: NUAK1/2 Inhibition

This compound was first identified as a potent and highly specific inhibitor of NUAK1 (also known as AMPK-related kinase 5, ARK5) and NUAK2 (also known as SNF1/AMPK-related kinase, SNARK).[2][5] These kinases are members of the AMP-activated protein kinase (AMPK) family and are directly activated by the tumor suppressor kinase LKB1.[6][7]

Selective ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of NUAK1 and NUAK2 and preventing the binding of ATP.[2] This mode of action is suggested by its structural characteristics and the fact that higher concentrations are required for cellular activity compared to in vitro assays, likely due to competition with high intracellular ATP levels.[2] The inhibitor is exceptionally selective; when screened against a panel of 140 other protein kinases, it showed no significant off-target inhibition at a concentration of 1 µM, which is 50-fold higher than its IC50 for NUAK1.[2][3]

The LKB1-NUAK-MYPT1 Signaling Axis

The primary signaling pathway affected by this compound involves the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), the only well-characterized substrate of NUAK1.[2][8] Under the control of the master kinase LKB1, NUAK1 phosphorylates MYPT1 at Serine 445 (Ser445).[2][6] This phosphorylation event is crucial for regulating cell adhesion and migration.[3][8] this compound effectively blocks this phosphorylation in a dose-dependent manner.[2][5]

Cellular Consequences of NUAK Inhibition

By inhibiting the LKB1-NUAK-MYPT1 axis, this compound induces several key cellular effects that phenocopy the genetic knockout or knockdown of NUAK1.[2][3] These consequences include:

  • Inhibition of Cell Migration: In wound-healing assays, this compound significantly impairs the migration of mouse embryonic fibroblasts (MEFs) to a degree comparable to that seen in NUAK1-knockout cells.[2][3]

  • Suppression of Cell Invasion: The invasive potential of U2OS osteosarcoma cells in 3D Matrigel assays is markedly reduced upon treatment with this compound.[2][3]

  • Reduced Cell Proliferation: this compound curtails the proliferation of both MEFs and U2OS cells.[2][3][6]

Secondary Mechanism: Covalent EGFR Inhibition

In addition to its primary activity against NUAK kinases, this compound was identified in a screen for inhibitors of drug-resistant EGFR mutants.[1] It is a pyrimidine-based compound capable of forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[1]

Specificity for T790M-Mutant EGFR

This compound demonstrates significant selectivity for the L858R/T790M mutant of EGFR, binding approximately 100-fold more tightly to this mutant than to wild-type (WT) EGFR.[1] The T790M "gatekeeper" mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The ability of this compound to potently inhibit this mutant highlights its therapeutic potential.[1][9]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified in both in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target Kinase IC50 Value Notes
NUAK1 (ARK5) 20 nM Highly selective over 139 other kinases.[2][3][5][6]
NUAK2 (SNARK) 100 nM Approximately 5-fold less sensitive than NUAK1.[2][3][5][6]
EGFR (L858R/T790M) High Affinity Binds 100-fold more tightly than to WT EGFR.[1][5]

| EGFR (Wild-Type) | Low Affinity | Significantly less potent compared to mutant forms.[1] |

Table 2: Cellular Activity of this compound

Cell Line / Model Assay Effective Concentration Observed Effect
HEK-293 MYPT1 Phosphorylation 3–10 µM Maximal suppression of Ser445 phosphorylation.[2][5][10]
MEFs Cell Migration 10 µM Significant inhibition in wound-healing assay.[2][6]
U2OS Cell Invasion 10 µM Impaired invasive potential.[2][6]
MEFs & U2OS Cell Proliferation 10 µM Suppression of proliferation over 5 days.[2][3][10]

| Ba/F3 (T790M) | Cell Viability | Significantly Reduced IC50 | Potent inhibition of cells expressing mutant EGFR.[1][5][10] |

Mechanisms of Resistance

Understanding resistance mechanisms is critical for inhibitor validation and clinical development.

NUAK1 A195T Gatekeeper Mutation

A single point mutation, Alanine to Threonine at position 195 (A195T) in NUAK1, confers approximately 50-fold resistance to this compound without altering the enzyme's basal kinase activity.[2][9] This engineered mutant serves as a powerful tool to validate that the cellular effects of this compound are directly mediated by NUAK1 inhibition.[2][11] In cells overexpressing the NUAK1[A195T] mutant, the phosphorylation of MYPT1 is no longer suppressed by this compound.[2][6]

EGFR C797S Mutation

For covalent EGFR inhibitors like this compound, resistance can arise from the mutation of the target cysteine residue (C797) to a serine (C797S).[1] This mutation prevents the formation of the irreversible covalent bond, thereby diminishing the inhibitor's potency.[1]

Key Experimental Protocols

In Vitro NUAK Kinase Assay (IC50 Determination)

This protocol is used to measure the direct inhibitory effect of this compound on NUAK1/2 activity.[2][5][10]

  • Reaction Setup: Prepare a 50 µL reaction mixture in a 96-well plate containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 100 ng of purified active GST-NUAK1 or GST-NUAK2 enzyme, 200 µM of the substrate peptide Sakamototide, and the desired concentrations of this compound dissolved in DMSO.[2][10]

  • Initiation: Start the reaction by adding 0.1 mM [γ-32P]ATP (specific activity ~500 c.p.m./pmol).[2][3][9]

  • Incubation: Incubate the plate for 30 minutes at 30°C.[5][10]

  • Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.[2][10]

  • Quantification: Spot 40 µL of the reaction mix onto P81 phosphocellulose paper and immediately immerse in 50 mM orthophosphoric acid. Wash the paper three times in fresh orthophosphoric acid, followed by one rinse in acetone.[5][10]

  • Analysis: Air-dry the papers and quantify the incorporated 32P radioactivity via Cerenkov counting. Calculate IC50 values using non-linear regression analysis.[2][9]

Cellular MYPT1 Phosphorylation Assay

This assay validates the on-target effect of this compound in a cellular context.[2][8]

  • Cell Treatment: Culture HEK-293 cells and treat them with varying concentrations of this compound (or DMSO as a control) for 16 hours.[8]

  • Induction: To induce MYPT1 phosphorylation, detach cells by treating with an EDTA-based buffer containing the same concentration of this compound.[8]

  • Cell Lysis: Lyse the cells immediately in a buffer containing phosphatase and protease inhibitors (e.g., 50 mM Tris/HCl pH 7.5, 1 mM EGTA, 1% Triton X-100, 50 mM NaF, 1 mM sodium orthovanadate).[2]

  • Immunoprecipitation: Clarify lysates by centrifugation and immunoprecipitate endogenous MYPT1 from the supernatant using an anti-MYPT1 antibody.

  • Immunoblotting: Perform SDS-PAGE on the immunoprecipitates and conduct a Western blot using antibodies specific for p-Ser445 MYPT1 and total MYPT1 to assess the change in phosphorylation status.[2][8]

Cell Migration (Wound-Healing) Assay

This assay measures the functional impact of this compound on cell motility.[2][3]

  • Cell Seeding: Plate MEFs (NUAK1+/+ or NUAK1-/- as controls) in a culture dish and grow to a confluent monolayer.

  • Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing 10 µM this compound or DMSO control.

  • Imaging: Place the dish on a time-lapse microscope and capture images of the wound area at regular intervals (e.g., every hour) for 24-48 hours.

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure. Compare the rates between treated and control cells.

Visualized Pathways and Workflows

LKB1_NUAK1_Pathway cluster_upstream Upstream Activation cluster_core Core Inhibition Target cluster_downstream Downstream Substrate & Effect LKB1 LKB1 (Tumor Suppressor) NUAK1 NUAK1 LKB1->NUAK1 Activates (Phosphorylation) ADP ADP NUAK1->ADP MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates This compound This compound This compound->NUAK1 Inhibits ATP ATP ATP->NUAK1 pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 Effect Inhibition of Cell Migration & Proliferation pMYPT1->Effect Kinase_Assay_Workflow Experimental Workflow for In Vitro Kinase Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Reaction Mix: - GST-NUAK1 Enzyme - Sakamototide Substrate - Buffer B Add [γ-32P]ATP + this compound A->B C Incubate (30°C, 30 min) B->C D Terminate Reaction (Add EDTA) C->D E Spot onto P81 Paper D->E F Wash with Orthophosphoric Acid E->F G Quantify Radioactivity (Cerenkov Counting) F->G Resistance_Logic cluster_wt Wild-Type cluster_mutant Resistant Mutant This compound This compound WT_NUAK1 Wild-Type NUAK1 This compound->WT_NUAK1 Inhibits MUT_NUAK1 NUAK1[A195T] Mutant This compound->MUT_NUAK1 Fails to Inhibit WT_Effect MYPT1 Phosphorylation IS Inhibited WT_NUAK1->WT_Effect Leads to MUT_Effect MYPT1 Phosphorylation IS NOT Inhibited MUT_NUAK1->MUT_Effect Leads to

References

WZ4003: A Technical Guide to its Selectivity for NUAK1 and NUAK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase inhibitor WZ4003, with a specific focus on its selectivity for NUAK1 (NUAK family SNF1-like kinase 1) versus NUAK2. This compound has emerged as a valuable tool for studying the physiological roles of these two closely related serine/threonine kinases, which are members of the AMP-activated protein kinase (AMPK) family. Both NUAK1 and NUAK2 are activated by the tumor suppressor kinase LKB1 and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation.[1][2]

Quantitative Analysis of this compound Selectivity

This compound is a potent inhibitor of both NUAK1 and NUAK2, albeit with a discernible preference for NUAK1. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: In Vitro Inhibitory Activity of this compound against NUAK Kinases

Kinase TargetIC50 (nM)
NUAK120
NUAK2100

Data sourced from Banerjee et al. (2014).[1][2][3][4]

As the data indicates, this compound is approximately five-fold more potent against NUAK1 than NUAK2 in in vitro kinase assays.[1][2] This differential activity allows for the use of this compound at specific concentrations to probe the distinct functions of NUAK1. Furthermore, extensive kinase profiling has demonstrated that this compound is remarkably selective for the NUAK kinases, showing no significant inhibition against a panel of 139 other kinases, including ten members of the AMPK-related kinase family.[1][2]

Experimental Protocols

The determination of this compound's IC50 values and its broader selectivity profile relies on robust and well-defined experimental methodologies.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the key steps for measuring the in vitro inhibitory activity of this compound against NUAK1 and NUAK2.

Materials:

  • Purified recombinant GST-tagged NUAK1 or NUAK2

  • This compound (or other test inhibitor)

  • Sakamototide peptide substrate (a known substrate for NUAK kinases)[3]

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase assay buffer

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a reaction tube, combine the purified NUAK kinase, the Sakamototide substrate peptide, and the appropriate dilution of this compound or a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the paper to air dry.

  • Quantify the amount of ³²P incorporated into the Sakamototide substrate using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

To assess the broader selectivity of this compound, it is screened against a large panel of diverse protein kinases.

Procedure:

  • A high-throughput screening format is typically employed, testing a fixed concentration of this compound (e.g., 1 µM) against a panel of purified kinases.[5]

  • The activity of each kinase is measured in the presence and absence of the inhibitor, often using a radiometric assay similar to the one described above, or alternative methods such as fluorescence-based assays.[6][7]

  • The percentage of inhibition for each kinase is calculated. A low percentage of inhibition across the panel, with the exception of the target kinases (NUAK1 and NUAK2), indicates high selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling context of NUAK1 and NUAK2 and a typical experimental workflow for evaluating the cellular effects of this compound.

NUAK_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Cell_Proliferation Cell Proliferation NUAK1->Cell_Proliferation NUAK2->MYPT1 Phosphorylates Cell_Adhesion Cell Adhesion MYPT1->Cell_Adhesion Cell_Migration Cell Migration MYPT1->Cell_Migration This compound This compound This compound->NUAK1 This compound->NUAK2

Caption: Simplified signaling pathway of NUAK1 and NUAK2 activation and downstream effects.

The diagram above illustrates that both NUAK1 and NUAK2 are activated by the upstream kinase LKB1. A key downstream substrate for both NUAK1 and NUAK2 is MYPT1 (myosin phosphatase-targeting subunit 1).[1][2][8] Phosphorylation of MYPT1 by NUAK1 at Serine 445 has been well-characterized and is involved in the regulation of cell adhesion and migration.[1][2] this compound acts as an inhibitor of both NUAK1 and NUAK2, thereby blocking these downstream signaling events.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MEFs, U2OS) Treatment Treatment with this compound or Vehicle Control Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Western_Blot Western Blot Analysis (p-MYPT1, total MYPT1) Incubation->Western_Blot Migration_Assay Wound-Healing/ Migration Assay Incubation->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, Cell Counting) Incubation->Proliferation_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: A typical experimental workflow to assess the cellular effects of this compound.

This workflow demonstrates a common experimental approach to validate the on-target effects of this compound in a cellular context. Following treatment of cells with this compound, researchers can assess the phosphorylation status of downstream targets like MYPT1 via Western blot to confirm target engagement.[9] Concurrently, functional assays such as wound-healing or cell proliferation assays can be performed to determine the phenotypic consequences of NUAK inhibition.[2][10] These cellular assays have shown that this compound can inhibit cell migration and proliferation, consistent with the known functions of NUAK1.[2][9]

References

WZ4003: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4003 is a potent and highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2][3][4] It has also demonstrated significant activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation found in non-small cell lung cancer (NSCLC).[2] This dual inhibitory profile makes this compound a valuable tool for investigating the complex signaling networks that drive cancer cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Targets and In Vitro Potency

This compound exhibits high affinity for its primary targets, NUAK1 and NUAK2. The in vitro inhibitory potency of this compound against these kinases is summarized in the table below.

TargetIC50 (nM)Assay TypeReference
NUAK120Cell-free kinase assay[5]
NUAK2100Cell-free kinase assay[5]

This compound displays remarkable selectivity, showing no significant inhibition against a panel of 139 other kinases at a concentration of 1 µM.[6]

Impact on Downstream Signaling Pathways

This compound modulates several critical downstream signaling pathways, primarily through its inhibition of NUAK1/2 and mutant EGFR.

NUAK1/2 Signaling Pathway

NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is involved in regulating cell adhesion, migration, and proliferation.[6] A key downstream substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). This compound has been shown to inhibit the NUAK1-mediated phosphorylation of MYPT1 at Ser445 in a dose-dependent manner in cellular assays.[6]

NUAK1_Signaling This compound This compound NUAK1 NUAK1 This compound->NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Ser445) NUAK1->pMYPT1 Cell_Migration_Invasion Cell Migration & Invasion pMYPT1->Cell_Migration_Invasion

This compound inhibits NUAK1, preventing MYPT1 phosphorylation.
Mutant EGFR Signaling Pathways

This compound and its analog, WZ4002, have been shown to be potent inhibitors of EGFR harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Inhibition of mutant EGFR by WZ4002 leads to the suppression of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1]

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. WZ4002 has been demonstrated to inhibit the phosphorylation of AKT in NSCLC cell lines with EGFR T790M mutations.[1] Furthermore, NUAK1 has been implicated in the regulation of the mTOR pathway, a downstream effector of AKT.[7]

PI3K_AKT_Signaling cluster_membrane Cell Membrane EGFR_mutant EGFR (T790M) PI3K PI3K EGFR_mutant->PI3K pAKT p-AKT EGFR_mutant->pAKT This compound This compound This compound->EGFR_mutant AKT AKT PI3K->AKT mTOR mTOR pAKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation

This compound inhibits mutant EGFR, suppressing the PI3K/AKT pathway.

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade downstream of EGFR that regulates cell growth and differentiation. Treatment with WZ4002 has been shown to inhibit the phosphorylation of ERK1/2 in NSCLC cells harboring EGFR T790M.[1]

MAPK_ERK_Signaling cluster_membrane Cell Membrane EGFR_mutant EGFR (T790M) RAS RAS EGFR_mutant->RAS This compound This compound This compound->EGFR_mutant RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK MEK->pERK Cell_Growth_Differentiation Cell Growth & Differentiation pERK->Cell_Growth_Differentiation

This compound inhibits mutant EGFR, leading to MAPK/ERK pathway suppression.

While the direct effect of this compound on STAT3 phosphorylation has not been extensively detailed in the reviewed literature, STAT3 is a known downstream effector of EGFR signaling. Therefore, it is plausible that this compound could indirectly modulate STAT3 activity through its inhibition of mutant EGFR. Further investigation is warranted to elucidate this potential connection.

Quantitative Data on Cellular Effects

The inhibitory effects of this compound on downstream signaling translate to significant cellular consequences.

Cell LineAssayEffect of this compoundConcentrationReference
HEK-293MYPT1 PhosphorylationMarked suppression3-10 µM[5]
MEFsCell MigrationSignificant inhibition10 µM
MEFsCell ProliferationSuppression10 µM
U2OSCell InvasionImpaired invasive potential10 µM[1]
U2OSCell ProliferationSuppression10 µM
H1975 (EGFR L858R/T790M)EGFR, AKT, ERK1/2 PhosphorylationInhibition (by WZ4002)Not specified[1]

Experimental Protocols

Detailed Western Blot Protocol for Analysis of Protein Phosphorylation

This protocol provides a comprehensive method for assessing the phosphorylation status of key signaling proteins (e.g., EGFR, AKT, ERK, STAT3) in cancer cell lines following treatment with this compound.

WB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-protein) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Stripping 10. Stripping Detection->Stripping Reprobing 11. Reprobing (Total Protein) Stripping->Reprobing Normalization 12. Normalization & Analysis Reprobing->Normalization

Workflow for Western Blot analysis of protein phosphorylation.

Materials and Reagents:

  • Cell Line: e.g., H1975 (EGFR L858R/T790M) or other relevant cell line.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: e.g., BCA or Bradford assay kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific for phosphorylated and total forms of EGFR, AKT, ERK, and STAT3.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Stripping Buffer.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours before treatment to reduce basal phosphorylation.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for the total protein.

    • Incubate the membrane in stripping buffer according to the manufacturer's instructions.

    • Wash thoroughly, re-block, and repeat steps 7-9 using the antibody for the total protein.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.

Conclusion

This compound is a powerful chemical probe for dissecting the roles of NUAK1/2 and mutant EGFR in cancer biology. Its ability to potently and selectively inhibit these kinases leads to the modulation of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. This results in significant anti-proliferative, anti-migratory, and anti-invasive effects in relevant cancer cell models. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and its potential as a therapeutic agent. Further studies are encouraged to fully elucidate the complete spectrum of its downstream effects, particularly on pathways such as STAT signaling, and to establish a more comprehensive quantitative understanding of its dose-dependent cellular activities.

References

WZ4003: A Technical Guide to its Role in the LKB1 Signaling Network

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of WZ4003 and its specific role within the LKB1 signaling network. Contrary to a direct role in the LKB1-AMPK (AMP-activated protein kinase) signaling axis, evidence establishes this compound as a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, two members of the AMPK-related kinase family that are direct downstream targets of the master kinase LKB1. This document clarifies the mechanism of action of this compound, presents quantitative data for its inhibitory activity, provides detailed experimental protocols for its characterization, and illustrates its position within the broader LKB1 signaling pathway. For researchers, this compound serves as a critical chemical probe to dissect the specific functions of the LKB1-NUAK branch, distinguishing them from the parallel LKB1-AMPK axis.

The LKB1 Signaling Network: Beyond AMPK

The tumor suppressor LKB1 is a master serine/threonine kinase that regulates cell metabolism, growth, and polarity. While its role as the primary upstream kinase for AMPK is well-established, LKB1 also phosphorylates and activates 12 other kinases that belong to the AMPK-related kinase family.[1][2] This family includes the NUAK kinases, NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK).[1][3] These kinases are involved in processes such as cell adhesion, migration, and proliferation.[3][4]

Understanding the distinct roles of the various LKB1-downstream branches is crucial for targeted drug development. This compound is a key tool in this endeavor, allowing for the specific inhibition of the NUAK branch, thereby enabling the delineation of its functions relative to the AMPK and other branches of the LKB1 network.

This compound Mechanism of Action and Specificity

This compound acts as an ATP-competitive inhibitor of NUAK1 and NUAK2.[3] Extensive kinase profiling has demonstrated its remarkable selectivity. In a panel of 140 protein kinases, this compound did not significantly inhibit other kinases, including ten members of the AMPK-related kinase family and LKB1 itself, at concentrations significantly higher than its IC50 for NUAK1.[3][5]

Crucially, experimental data confirms that this compound does not inhibit AMPK. This was demonstrated by observing that this compound did not prevent the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a well-characterized downstream target of AMPK.[3] This high specificity makes this compound an ideal tool for investigating NUAK-specific signaling events.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against NUAK1 and NUAK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetIC50 (nM)Assay ConditionsReference
NUAK120In vitro kinase assay with 100 µM [γ-³²P]ATP[3]
NUAK2100In vitro kinase assay with 100 µM [γ-³²P]ATP[3]

Note: In cellular assays, higher concentrations (e.g., 3–10 µM) are required to achieve maximal suppression of NUAK activity, likely due to the high intracellular concentration of ATP.[3]

Visualizing the Role of this compound in LKB1 Signaling

The following diagrams illustrate the specific position of this compound within the LKB1 signaling network and a typical workflow for its characterization.

LKB1_Signaling_Pathway cluster_upstream Upstream Activators cluster_AMPK_branch AMPK Branch cluster_NUAK_branch NUAK Branch Energy_Stress Energy Stress (High AMP:ATP) LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates & Activates NUAK1_2 NUAK1 / NUAK2 LKB1->NUAK1_2 Phosphorylates & Activates AMPK_Targets Downstream Targets (e.g., ACC) AMPK->AMPK_Targets Metabolic Regulation NUAK_Targets Downstream Targets (e.g., MYPT1) NUAK1_2->NUAK_Targets Cell Adhesion, Migration This compound This compound This compound->NUAK1_2

Caption: LKB1 signaling network highlighting this compound's specific inhibition of the NUAK branch.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Purified NUAK1/2 Enzyme - Kinase Buffer - Sakamototide Substrate - [γ-³²P]ATP - Mg²⁺ start->reagents add_inhibitor Add varying concentrations of this compound (in DMSO) reagents->add_inhibitor incubate Incubate (30 min at 30°C) add_inhibitor->incubate terminate Terminate Reaction (Spot on P81 paper, wash in phosphoric acid) incubate->terminate quantify Quantify ³²P Incorporation (Cerenkov Counting) terminate->quantify analyze Analyze Data (Calculate % Inhibition, Determine IC₅₀) quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro radiometric NUAK kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro NUAK1/NUAK2 Radiometric Kinase Assay

This protocol is adapted from Banerjee S, et al. (2014) and is used to determine the IC50 of this compound against purified NUAK kinases.[1][3][6]

Materials:

  • Purified active GST-NUAK1 or GST-NUAK2 enzyme.

  • Kinase Reaction Buffer: 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate.

  • Substrate: Sakamototide peptide (200 µM final concentration).

  • ATP: 0.1 mM [γ-³²P]ATP (specific activity ~500 c.p.m./pmol).

  • Inhibitor: this compound dissolved in DMSO to create a range of concentrations.

  • Termination Solution: 50 mM orthophosphoric acid.

  • P81 phosphocellulose paper.

  • 96-well plates.

Procedure:

  • Prepare the reaction mix in a 96-well plate. For each reaction (total volume of 50 µL), add Kinase Reaction Buffer, 100 ng of purified NUAK enzyme, and 200 µM Sakamototide substrate.

  • Add the indicated concentrations of this compound or DMSO (as a vehicle control) to the appropriate wells.

  • Initiate the reaction by adding 0.1 mM [γ-³²P]ATP.

  • Incubate the plate for 30 minutes at 30°C.

  • Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Immediately immerse the P81 papers in a beaker containing 50 mM orthophosphoric acid.

  • Wash the papers three times in 50 mM orthophosphoric acid, followed by a final rinse in acetone to air dry.

  • Quantify the incorporation of ³²P into the Sakamototide substrate using Cerenkov counting.

  • Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration and plot the results to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of AMPK Pathway Activation

This protocol provides a general framework to assess whether a compound indirectly affects AMPK activation by measuring the phosphorylation of AMPK at Threonine 172 (Thr172).

Materials:

  • Cell Culture: Cells of interest (e.g., HEK293, U2OS).

  • Treatment: this compound, positive control (e.g., AICAR, metformin), negative control (DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • SDS-PAGE gels (e.g., 4–12% Bis-Tris).

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, controls, or vehicle (DMSO) for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-AMPKα (Thr172), diluted in Blocking Buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total AMPKα, following the same steps from blocking onwards.

Conclusion

This compound is a powerful and selective research tool whose primary role in the LKB1 signaling network is the specific inhibition of the NUAK1 and NUAK2 kinases. It does not directly inhibit AMPK. Its value for researchers, scientists, and drug developers lies in its ability to parse the complex, branching nature of LKB1 signaling, allowing for a focused investigation of the physiological and pathological roles of the LKB1-NUAK pathway, distinct from the well-studied LKB1-AMPK energy-sensing axis. The methodologies and data presented in this guide provide a comprehensive resource for the effective use and interpretation of this compound in a research setting.

References

The Biological Functions of NUAK Kinases in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Novel (Nua) Kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein kinase (AMPK)-related kinase (ARK) family, have emerged as significant regulators of cancer progression.[1][2][3] Despite being relatively understudied compared to other kinases, their roles in a multitude of cellular processes pivotal to cancer development, including cell proliferation, survival, migration, and metabolic reprogramming, have drawn considerable attention from the research and drug development communities.[1][2] This technical guide provides an in-depth overview of the biological functions of NUAK kinases in various malignancies, detailing their involvement in key signaling pathways, summarizing quantitative data on their expression and clinical relevance, and outlining common experimental methodologies for their study.

NUAK Kinases: Structure and Activation

NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are serine/threonine kinases that share a conserved catalytic domain with other ARK family members.[2][3] Their activation is canonically regulated by the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the T-loop of their catalytic domain (Threonine 211 in NUAK1 and Threonine 208 in NUAK2).[3][4] However, evidence suggests that NUAK kinases can retain activity even in LKB1-deficient cancer cells, indicating the existence of alternative activation mechanisms.[3] Both NUAK1 and NUAK2 possess a ubiquitin-associated (UBA) domain C-terminal to their kinase domain, which is essential for their phosphorylation and activation by LKB1.[5]

The Dichotomous Role of NUAK Kinases in Cancer

The function of NUAK kinases in cancer is complex and often context-dependent, with reports suggesting both oncogenic and tumor-suppressive roles.[6] While they are frequently overexpressed in various cancers and their elevated expression often correlates with poor prognosis, some studies have indicated tumor-suppressive functions.[1][6] This duality underscores the intricate signaling networks in which NUAK kinases participate.

Oncogenic Functions

A substantial body of evidence points to the pro-tumorigenic roles of NUAK kinases across a wide range of cancers. Their oncogenic functions are primarily attributed to their ability to promote:

  • Cell Proliferation and Survival: NUAK kinases have been shown to drive cell cycle progression and inhibit apoptosis.[4][7] For instance, NUAK1 can induce the S-phase of the cell cycle, while both NUAK1 and NUAK2 have been implicated in providing resistance to apoptosis under cellular stress conditions.[4][7][8] In Myc-driven tumors, NUAK1 acts as a crucial survival factor.[5][9]

  • Metastasis and Invasion: Both NUAK1 and NUAK2 are key players in promoting cancer cell migration and invasion, critical steps in the metastatic cascade.[2][3] They regulate cell adhesion and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][4][10]

  • Chemoresistance: Upregulation of NUAK kinases has been linked to resistance to conventional chemotherapeutic agents in several cancers, including pancreatic and gastric cancer.[11][12][13]

  • Metabolic Reprogramming: NUAK kinases can influence cellular metabolism to support the high energetic demands of cancer cells.[5][14] They have been shown to modulate glucose and glutamine metabolism, thereby fueling rapid cell proliferation.[14]

Tumor-Suppressive Functions

In certain contexts, NUAK kinases can exhibit tumor-suppressive activities. For example, NUAK1, in the presence of functional LKB1, can directly phosphorylate and activate the tumor suppressor p53, leading to cell cycle arrest.[1][15] This highlights the importance of the upstream regulator LKB1 in dictating the functional output of NUAK1 signaling.

NUAK Kinases in Specific Cancers: A Summary

The expression and function of NUAK kinases have been investigated in numerous cancer types, revealing their widespread involvement in tumorigenesis.

Cancer Type NUAK1 Expression NUAK2 Expression Key Functions and Clinical Correlation References
Hepatocellular Carcinoma (HCC) UpregulatedUpregulatedPromote proliferation, migration, and invasion. High expression correlates with poor prognosis.[1][16]
Breast Cancer UpregulatedUpregulatedIncreased invasion and metastasis, particularly in triple-negative breast cancer (TNBC).[1]
Non-Small Cell Lung Cancer (NSCLC) UpregulatedUpregulatedCorrelates with tumor stage and metastasis.[1]
Ovarian Cancer Upregulated-Promotes metastasis through regulation of fibronectin production and spheroid integrity. Correlates with poor prognosis.[4][17][18]
Gastric Cancer UpregulatedUpregulatedDrives cancer cell expansion and chemoresistance. Correlates with poor prognosis.[10][11]
Pancreatic Cancer UpregulatedUpregulatedAssociated with chemoresistance and poor prognosis. Inhibition can suppress tumor growth and fibrosis.[1][13][17][19]
Melanoma -UpregulatedPromotes tumor growth and migration. High expression correlates with a higher risk of relapse.[6][20]
Glioblastoma (GBM) -UpregulatedActs as a fetal oncogene promoting proliferation and migration.[21]
Colorectal Cancer (CRC) Upregulated-Protects tumors from oxidative stress. High expression correlates with reduced overall survival.[9]
Cervical Cancer -UpregulatedPromotes proliferation, migration, and EMT.[10]
Prostate Cancer -UpregulatedElevated in prostate cancer and metastatic castration-resistant prostate cancer (mCRPC). Correlates with increased risk of metastasis.[22]
Esophageal Squamous Cell Carcinoma (ESCC) Upregulated-Promotes metastasis by upregulating Slug transcription. Correlates with poor survival.[23][24]

Key Signaling Pathways Involving NUAK Kinases in Cancer

NUAK kinases are integral components of several critical signaling pathways that are frequently dysregulated in cancer.

LKB1-AMPK-NUAK Pathway

This is the canonical activation pathway for NUAK kinases. The tumor suppressor LKB1 phosphorylates and activates NUAK1 and NUAK2, which in turn phosphorylate a variety of downstream targets to regulate cellular processes. However, the outcomes of this pathway can be either tumor-suppressive or oncogenic depending on the cellular context and the presence of other signaling inputs.

LKB1_AMPK_NUAK_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 P NUAK2 NUAK2 LKB1->NUAK2 P p53 p53 NUAK1->p53 P MYPT1 MYPT1 NUAK1->MYPT1 P NUAK2->MYPT1 P CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest CellAdhesion Cell Adhesion/Migration MYPT1->CellAdhesion

Canonical LKB1-NUAK signaling pathway.

Hippo-YAP/TAZ Pathway

NUAK2 is a critical player in the Hippo-YAP/TAZ signaling pathway, which is a key regulator of organ size and tumorigenesis. NUAK2 can act in a positive feedback loop with the transcriptional co-activator YAP.[16] YAP drives the expression of NUAK2, which in turn phosphorylates and inhibits the LATS1 kinase, a negative regulator of YAP.[17] This leads to the nuclear translocation of YAP and the transcription of pro-proliferative and anti-apoptotic genes.

Hippo_YAP_NUAK_Pathway cluster_nucleus Nucleus Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2) LATS1 LATS1 Hippo_Kinase_Cascade->LATS1 P YAP_TAZ YAP/TAZ LATS1->YAP_TAZ P Gene_Transcription Gene Transcription (Proliferation, Survival) YAP_TAZ->Gene_Transcription NUAK2 NUAK2 NUAK2->LATS1 P Gene_Transcription->NUAK2 Upregulates Nucleus Nucleus

NUAK2-YAP/TAZ positive feedback loop.

TGF-β/SMAD Pathway

NUAK kinases have a complex and sometimes opposing role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] In pancreatic cancer, NUAK2 can mediate the oncogenic effects of the NF-κB pathway by targeting SMAD2/3 for phosphorylation, which promotes chemoresistance.[12][19] Conversely, in other contexts, NUAK1 has been shown to repress the activation of TGF-β downstream targets.[8]

TGFb_SMAD_NUAK_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 P SMAD4 SMAD4 SMAD2_3->SMAD4 Complex Formation Gene_Transcription Gene Transcription (Chemoresistance) SMAD4->Gene_Transcription NUAK2 NUAK2 NUAK2->SMAD2_3 P Nucleus Nucleus

NUAK2 involvement in the TGF-β/SMAD pathway.

Other Notable Pathways
  • STAT5/GLI1/SOX2 Signaling: In gastric cancer, NUAK1 activates this pathway to enhance cancer cell expansion and drive chemoresistance.[11] NUAK1 upregulates GLI1 expression by activating STAT5-mediated transcription and stabilizing the GLI1 protein.[11]

  • GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, NUAK1 can promote the expression of the immune checkpoint ligand PD-L1 by activating the GSK-3β/β-catenin signaling pathway, thereby facilitating immune escape.[25]

  • mTOR Signaling: NUAK kinases can activate the mTOR pathway, a central regulator of cell growth and metabolism, to promote cancer cell proliferation and metastasis.[7][14]

Therapeutic Targeting of NUAK Kinases

The significant role of NUAK kinases in promoting cancer progression has made them attractive therapeutic targets.[1][26][27] Several small-molecule inhibitors of NUAK1 and NUAK2 have been developed and are currently in preclinical evaluation.[1]

Inhibitor Target(s) Preclinical Models Reported Effects References
HTH-01-015 NUAK1Non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, pancreatic cancerDecreased EMT, migration, and invasion.[1]
HTH-02-006 NUAK2Glioma, hepatocellular carcinoma, prostate cancerAttenuates GBM cell proliferation.[1][21]
WZ4003 NUAK1/2Non-small cell lung cancer, breast cancer, gastric cancer, bladder cancer-[1]
ON123300 NUAK1/2Gastric cancer, acute myeloid leukemia-[1]
P4899 NUAK1/2Pancreatic cancerSynergizes with chemotherapy, abrogates drug resistance, and suppresses fibrosis.[13]
KHKI-01128 & KHKI-01215 NUAK2Colorectal cancerPotently suppress cell proliferation and induce apoptosis.[28]

Pharmacological inhibition of NUAKs has shown promise in preclinical models, often leading to reduced tumor growth, decreased metastasis, and sensitization to chemotherapy.[1][13][29]

Experimental Methodologies for Studying NUAK Kinases

A variety of experimental techniques are employed to investigate the biological functions of NUAK kinases in cancer.

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of NUAK1 and NUAK2 in cancer cells and tissues.

  • Western Blotting: Employed to detect and quantify NUAK1 and NUAK2 protein levels and to assess the phosphorylation status of their downstream targets.

  • Immunohistochemistry (IHC): Utilized to examine the expression and localization of NUAK proteins in clinical tumor samples and to correlate their expression with clinicopathological parameters.

Functional Assays in Cell Culture
  • Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation): These assays are used to determine the effect of NUAK1/2 overexpression or knockdown/inhibition on cancer cell growth and proliferation.

  • Migration and Invasion Assays (e.g., Wound-Healing, Transwell): These in vitro assays are crucial for evaluating the role of NUAK kinases in cancer cell motility and invasion.

  • Spheroid Formation Assays: Used to model the formation of tumor spheroids, which is a critical step in the metastasis of certain cancers like ovarian cancer, and to assess the role of NUAKs in this process.

In Vivo Models
  • Xenograft and Orthotopic Mouse Models: These models involve the implantation of human cancer cells into immunodeficient mice to study the effect of NUAK kinase modulation on tumor growth, metastasis, and response to therapy in a living organism.[1][21]

  • Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, provide a more clinically relevant system to evaluate the efficacy of NUAK inhibitors.[11]

Mechanistic Studies
  • Kinase Assays: In vitro kinase assays are performed to confirm the enzymatic activity of NUAK kinases and to identify their direct substrates.

  • Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with NUAK1 and NUAK2, providing insights into their signaling complexes.

  • Luciferase Reporter Assays: These assays are employed to measure the effect of NUAK kinase signaling on the transcriptional activity of downstream transcription factors.

  • CRISPR-Cas9 Gene Editing: This powerful tool is used to generate NUAK1 or NUAK2 knockout cell lines to study the specific functions of these kinases.[1][21]

A typical workflow for investigating NUAK kinases in cancer.

Conclusion and Future Directions

NUAK kinases are increasingly recognized as pivotal players in the pathobiology of a wide array of cancers. Their multifaceted roles in regulating cell proliferation, survival, metastasis, and chemoresistance, coupled with their frequent overexpression in tumors, underscore their potential as valuable therapeutic targets. While significant progress has been made in elucidating the signaling pathways governed by NUAK kinases, further research is warranted to fully understand their complex and context-dependent functions. The continued development of potent and selective NUAK inhibitors, along with the identification of predictive biomarkers, will be crucial for translating our growing knowledge of NUAK biology into effective cancer therapies. Future studies should also focus on the potential for synergistic combinations of NUAK inhibitors with existing chemotherapies and targeted agents to overcome drug resistance and improve patient outcomes.

References

NUAK Inhibitors in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Novel (Nua) Kinase (NUAK) family, comprising NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK), represents a compelling and increasingly important area of focus in oncology research. As members of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 and NUAK2 are implicated in a variety of cellular processes that are fundamental to cancer progression, including cell survival, proliferation, migration, and metabolic reprogramming.[1][2] Dysregulation of NUAK signaling has been observed in a range of malignancies, making these kinases attractive therapeutic targets for the development of novel anti-cancer agents.[3][4] This technical guide provides an in-depth review of NUAK inhibitors in oncology, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways.

The NUAK Signaling Pathway in Cancer

NUAK1 and NUAK2 are serine/threonine kinases that are activated downstream of the tumor suppressor kinase LKB1.[1] Once activated, they phosphorylate a range of downstream substrates, thereby influencing multiple signaling cascades critical to cancer cell biology. The signaling network is complex, with both overlapping and distinct functions for NUAK1 and NUAK2.

Key aspects of the NUAK signaling pathway in cancer include:

  • Upstream Activation: LKB1 is a primary upstream activator of both NUAK1 and NUAK2.[2]

  • Downstream Effectors:

    • Hippo Pathway: NUAKs can negatively regulate the Hippo tumor suppressor pathway by inhibiting the kinase LATS1, leading to the activation of the oncogenic transcriptional co-activators YAP and TAZ.[5]

    • mTOR Pathway: NUAKs can activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[6]

    • p53 Regulation: NUAK1 has been shown to phosphorylate and regulate the tumor suppressor p53.[2]

    • Cell Adhesion and Migration: A well-characterized substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by NUAK1 inhibits myosin phosphatase activity, leading to increased myosin light chain phosphorylation and alterations in cell adhesion and migration.[7]

    • Oxidative Stress Response: NUAK1 plays a role in protecting cancer cells from oxidative stress by facilitating the nuclear translocation of the antioxidant master regulator NRF2.[8]

    • PI3K/AKT Pathway: There is evidence of crosstalk between NUAK signaling and the PI3K/AKT pathway, a critical survival pathway in many cancers.[9]

Below is a diagram illustrating the core NUAK signaling pathway in the context of oncology.

NUAK_Signaling_Pathway NUAK Signaling Pathway in Oncology cluster_upstream Upstream Regulation cluster_nuak NUAK Kinases cluster_downstream Downstream Effects LKB1 LKB1 NUAK1 NUAK1 (ARK5) LKB1->NUAK1 Activates NUAK2 NUAK2 (SNARK) LKB1->NUAK2 Activates mTOR_pathway mTOR Pathway NUAK1->mTOR_pathway Activates Hippo_pathway Hippo Pathway (LATS1 inhibition) NUAK1->Hippo_pathway Inhibits p53 p53 Regulation NUAK1->p53 Regulates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates NRF2 NRF2 Activation NUAK1->NRF2 Activates PI3K_AKT_pathway PI3K/AKT Pathway NUAK1->PI3K_AKT_pathway Crosstalk NUAK2->mTOR_pathway Activates NUAK2->Hippo_pathway Inhibits YAP_TAZ YAP/TAZ Activation Hippo_pathway->YAP_TAZ Leads to Cell_Adhesion_Migration Cell Adhesion & Migration MYPT1->Cell_Adhesion_Migration Regulates Oxidative_Stress_Resistance Oxidative Stress Resistance NRF2->Oxidative_Stress_Resistance Promotes

Core NUAK signaling pathways in oncology.

Quantitative Data on NUAK Inhibitors

A number of small molecule inhibitors targeting NUAK1 and/or NUAK2 have been developed and characterized. The following table summarizes the in vitro potency of selected NUAK inhibitors.

InhibitorTarget(s)NUAK1 IC50 (nM)NUAK2 IC50 (nM)Other Notable Targets (IC50)Reference(s)
WZ4003 NUAK1/220100EGFR (T790M)[6][7][10]
HTH-01-015 NUAK1100>10,000Highly selective for NUAK1[6][7]
Narazaciclib (ON123300) Multi-kinase5-CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), FYN (11 nM), CDK6 (9.82 nM)[11][12]
KI-301670 NUAK1--Pancreatic cancer cell growth IC50: 1.7 µM (MIA PaCa-2), 2.6 µM (AsPC-1)[1]
KHKI-01128 NUAK2-24-[13]
KHKI-01215 NUAK2-52-[13]
LRRK2-IN-8 Multi-kinase10-100-LRRK2 (wt & G2019) (<10 nM), TYK2 (10-100 nM)[12]
LRRK2/NUAK1/TYK2-IN-1 Multi-kinase<10-LRRK2 (wt & G2019) (<10 nM), TYK2 (<10 nM)[12]

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of NUAK inhibitors. Below are representative methodologies for key in vitro and in vivo assays.

Biochemical Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize inhibitors like this compound and HTH-01-015.[10]

Objective: To determine the in vitro potency (IC50) of a compound against purified NUAK1 or NUAK2 kinase.

Materials:

  • Purified recombinant NUAK1 or NUAK2 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

  • Peptide substrate (e.g., Sakamototide or CHKtide)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase, peptide substrate, and kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a test compound to its target kinase within living cells.[14]

Objective: To measure the apparent affinity of a test compound for NUAK1 or NUAK2 in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NUAK1 or NUAK2 fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Test compounds dissolved in DMSO

  • White, low-volume 384-well plates

Procedure:

  • Transfect HEK293 cells with the NUAK-NanoLuc® fusion plasmid and plate in assay plates.

  • Culture the cells for 18-24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the diluted test compound to the cells.

  • Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

  • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

  • Add the detection reagent to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Determine the IC50 value by plotting the NanoBRET™ ratio against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of NUAK inhibitors in a mouse xenograft model.

Objective: To assess the in vivo efficacy of a NUAK inhibitor in reducing tumor growth.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line with known NUAK expression/dependency (e.g., OVCAR8 for ovarian cancer, various NSCLC or HCC lines)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Culture the selected cancer cells to the desired number.

  • Resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the data by comparing tumor growth rates and final tumor volumes between the treatment and control groups.

Below is a workflow diagram for a typical in vivo xenograft study.

in_vivo_workflow start Start: Cancer Cell Culture cell_prep Cell Preparation and Injection start->cell_prep tumor_growth Tumor Growth Monitoring cell_prep->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Inhibitor vs. Vehicle) randomization->treatment monitoring Tumor and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit or time point reached analysis Tumor Excision and Analysis endpoint->analysis data_analysis Data Analysis and Conclusion analysis->data_analysis end End data_analysis->end

Workflow for an in vivo xenograft study.

Conclusion

The NUAK family of kinases presents a promising avenue for therapeutic intervention in oncology. Their central role in regulating key cancer-associated signaling pathways, coupled with the growing arsenal of small molecule inhibitors, underscores their potential as valuable targets. This technical guide provides a foundational overview of the current landscape of NUAK inhibitors, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this exciting field. Further research into the nuanced roles of NUAK1 and NUAK2 in different cancer contexts, along with the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties, will be crucial in translating the promise of NUAK-targeted therapies into clinical reality.

References

Unraveling the Structure-Activity Relationship of WZ4003: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potent and selective NUAK1/2 inhibitor, WZ4003, reveals key structural determinants for its activity and provides a framework for the development of next-generation therapeutics targeting the NUAK family of kinases. This guide offers a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly selective and potent inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1) and NUAK2.[1][2] It demonstrates significant potential in preclinical studies for its anti-proliferative, anti-migratory, and anti-invasive properties in various cancer cell lines.[3][4] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its therapeutic potential and designing novel analogs with improved efficacy and selectivity. This document provides a detailed exploration of the SAR of this compound, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[3][5] These kinases are downstream effectors of the LKB1 tumor suppressor kinase and play crucial roles in regulating cellular processes such as cell adhesion, polarity, proliferation, and survival.[5][6] The primary known substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated at Ser445 by NUAK1.[3][5] Inhibition of NUAK1 by this compound leads to a reduction in MYPT1 phosphorylation, thereby impacting downstream signaling cascades that control cell migration and proliferation.[3]

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates This compound This compound This compound->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) Cell_Migration Cell Migration & Proliferation pMYPT1->Cell_Migration Promotes

Figure 1: Simplified NUAK1 Signaling Pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The core chemical scaffold of this compound is a pyrimidine derivative. Modifications to this scaffold have led to the development of several analogs with varying potencies and selectivities for NUAK1 and NUAK2. The following table summarizes the inhibitory activities of this compound and its key analogs.

CompoundModification from this compoundNUAK1 IC50 (nM)NUAK2 IC50 (nM)Key Observations
This compound -20[2][3]100[2][3]Potent dual inhibitor of NUAK1 and NUAK2.
HTH-01-015 Different heterocyclic core100[3]>10,000[3]Selective for NUAK1 over NUAK2.
XMD-17-51 Analog of HTH-01-0151.5[4]-More potent than HTH-01-015 but less selective.
XMD-18-42 Analog of HTH-01-01530[4]-More potent than HTH-01-015 but less selective.
Compound 9q Removal of a methoxy groupMore potent than this compoundMore potent than this compoundEnhanced anti-proliferative activity.[7][8]

Binding Mode and Resistance Mutations

The ATP-competitive nature of this compound is suggested by its structural similarity to other kinase inhibitors that bind in the ATP pocket.[3] A key insight into the binding mode of this compound comes from the identification of a resistance mutation, A195T, in NUAK1.[3][5] This mutation, located in the kinase domain, renders NUAK1 approximately 50-fold more resistant to this compound without affecting its basal kinase activity.[3] This suggests that the alanine at position 195 is critical for the binding of this compound, and the bulkier threonine residue likely introduces a steric hindrance that prevents effective binding of the inhibitor.

Resistance_Mutation cluster_0 Wild-Type NUAK1 cluster_1 A195T Mutant NUAK1 WZ4003_binds This compound Binding_Pocket ATP Binding Pocket WZ4003_binds->Binding_Pocket Fits into A195 Alanine 195 A195->Binding_Pocket is part of WZ4003_no_bind This compound Binding_Pocket_mut Altered Binding Pocket WZ4003_no_bind->Binding_Pocket_mut Steric Hindrance T195 Threonine 195 T195->Binding_Pocket_mut alters

Figure 2: Effect of the A195T mutation on this compound binding to the NUAK1 active site.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Kinase Prepare purified NUAK1/2 enzyme Start->Prepare_Kinase Prepare_Inhibitor Prepare serial dilutions of this compound/analog Start->Prepare_Inhibitor Prepare_Substrate Prepare substrate (e.g., MYPT1 peptide) and ATP Start->Prepare_Substrate Incubate Incubate kinase, inhibitor, substrate, and ATP Prepare_Kinase->Incubate Prepare_Inhibitor->Incubate Prepare_Substrate->Incubate Measure_Activity Measure kinase activity (e.g., phosphorylation) Incubate->Measure_Activity Analyze Calculate IC50 values Measure_Activity->Analyze End End Analyze->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified NUAK1 or NUAK2 enzyme with varying concentrations of the test compound (e.g., this compound) and a specific peptide substrate (e.g., a synthetic peptide containing the NUAK1 phosphorylation site on MYPT1).

  • Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and magnesium chloride.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA to chelate the magnesium ions.

  • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and division of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U2OS, MEFs) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell Migration and Invasion Assays

These assays evaluate the impact of a compound on the migratory and invasive potential of cancer cells, which are critical processes in metastasis.

Methodology (Transwell Invasion Assay):

  • Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound or vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the chambers for a sufficient time to allow for cell invasion through the Matrigel-coated membrane (e.g., 24-48 hours).

  • Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

  • Data Analysis: Compare the number of invading cells in the treated groups to the control group to determine the percentage of invasion inhibition.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for elucidating the biological functions of NUAK1 and NUAK2 and as a promising lead compound for the development of novel anti-cancer agents. The structure-activity relationships highlighted in this guide provide a roadmap for medicinal chemists to design more potent and selective NUAK inhibitors. The identification of the A195T resistance mutation offers a critical tool for target validation and for understanding the molecular basis of inhibitor binding. Future research should focus on a more extensive exploration of the SAR of this compound analogs to improve their pharmacokinetic and pharmacodynamic properties. Furthermore, the development of highly selective inhibitors for NUAK1 versus NUAK2 will be instrumental in dissecting the specific roles of each isoform in normal physiology and disease. The recent availability of a NUAK1 crystal structure will undoubtedly accelerate these efforts, enabling structure-based drug design and the rational optimization of this important class of kinase inhibitors.

References

WZ4003: A Potent Inhibitor of NUAK1/2-Mediated MYPT1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of WZ4003 on the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). Contrary to its initial association with Epidermal Growth Factor Receptor (EGFR) inhibition in some contexts, this compound is a highly selective and potent inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2. Its effect on MYPT1 phosphorylation is a direct consequence of its inhibitory action on these kinases. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved signaling pathways.

Introduction: this compound and its Target Specificity

This compound has been identified as a remarkably selective inhibitor of the NUAK family of protein kinases, which are members of the AMP-activated protein kinase (AMPK) family. Specifically, this compound targets NUAK1 and NUAK2, kinases that are activated by the tumor suppressor kinase LKB1 and play significant roles in cell adhesion, migration, and proliferation.[1][2]

MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP), is a well-characterized substrate of NUAK1.[1][2] The phosphorylation state of MYPT1 is critical for regulating MLCP activity and, consequently, smooth muscle contraction and cell motility. This compound serves as a valuable chemical probe to investigate the physiological functions of NUAK kinases by specifically inhibiting the phosphorylation of their downstream targets, including MYPT1.

Mechanism of Action: Inhibition of NUAK1-Mediated MYPT1 Phosphorylation

The primary mechanism by which this compound affects MYPT1 is through the direct inhibition of NUAK1. NUAK1 phosphorylates MYPT1 at a specific serine residue, Serine 445 (Ser445).[1][2] This phosphorylation event is associated with the regulation of cell adhesion and migration. By inhibiting the catalytic activity of NUAK1, this compound prevents the transfer of a phosphate group to MYPT1 at this site, leading to a dose-dependent reduction in phosphorylated MYPT1 (p-MYPT1 Ser445).

It is important to distinguish this pathway from other signaling cascades that regulate MYPT1. For instance, the RhoA/ROCK pathway, which is sometimes linked to EGFR signaling, also leads to the phosphorylation of MYPT1, but at different sites (Thr696 and Thr853), which inhibits phosphatase activity.[3][4][5] The effect of this compound is specific to the NUAK1-mediated phosphorylation at Ser445 and is not directly linked to the EGFR/RhoA/ROCK axis.

Signaling Pathway Diagram

WZ4003_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 This compound This compound This compound->NUAK1 Inhibits

This compound inhibits NUAK1, preventing MYPT1 phosphorylation.

Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory effect of this compound on NUAK kinases and subsequent MYPT1 phosphorylation has been quantified in several studies. The data are summarized below.

ParameterValueCell Line / SystemReference
IC₅₀ for NUAK1 20 nMIn vitro kinase assay[1][2][6]
IC₅₀ for NUAK2 100 nMIn vitro kinase assay[1][2][6]
Effective Concentration 3 - 10 µMHEK-293 cells[1][7][8]
Effective Concentration 10 µMU2OS and MEF cells[1]
Effective Concentration 20 µMU251 and A549 cells[9]

Table 1: Quantitative summary of this compound efficacy.

Studies in HEK-293 cells demonstrate that this compound suppresses MYPT1 phosphorylation at Ser445 in a dose-dependent manner, with maximal inhibition observed in the 3-10 µM range.[1][7] This in-cell potency is significantly higher than the in vitro IC₅₀, a common phenomenon reflecting factors such as cell permeability and target engagement in a cellular context.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on MYPT1 phosphorylation, based on protocols described in the literature.[1][10]

Cell Culture and Treatment
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used. Other suitable lines include U2OS (human osteosarcoma) and Mouse Embryonic Fibroblasts (MEFs).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control.

    • Incubate for a specified period, typically 16 hours for HEK-293 cells.[1][10]

Induction of MYPT1 Phosphorylation

To observe the inhibitory effect of this compound, it is often necessary to stimulate the pathway leading to MYPT1 phosphorylation. Cell detachment is a known inducer of NUAK1 activity.

  • After this compound incubation, replace the cell medium with an EDTA-based cell dissociation buffer (e.g., PBS with 1 mM EDTA) containing the same concentration of this compound.

  • Induce cell detachment by gentle tapping of the culture plate.

  • Collect the detached cells by gentle centrifugation (e.g., 70 x g for 3 minutes).[10]

  • Immediately lyse the cells for protein analysis.

Western Blot Analysis
  • Cell Lysis: Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Immunoprecipitation (Optional, for endogenous protein):

    • Incubate 0.5-1 mg of cell lysate with an antibody against total MYPT1 overnight at 4°C.

    • Add Protein G-Sepharose beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Immunoblotting:

    • Separate proteins (either from total lysate or immunoprecipitation) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-p-MYPT1 (Ser445)

      • Mouse anti-total MYPT1

      • Antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) kit.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Culture 1. Culture HEK-293 Cells Treat 2. Treat with this compound (0-10 µM, 16h) Culture->Treat Induce 3. Induce Detachment (EDTA) Treat->Induce Lyse 4. Cell Lysis Induce->Lyse IP 5. Immunoprecipitation (anti-MYPT1) Lyse->IP WB 6. Western Blot (p-MYPT1 Ser445) IP->WB

Workflow for assessing this compound's effect on p-MYPT1.

Conclusion

This compound is a specific and potent inhibitor of NUAK1 and NUAK2, providing a reliable tool for studying the roles of these kinases in cellular processes. Its inhibitory effect on the phosphorylation of MYPT1 at Ser445 is well-documented and serves as a key biomarker for NUAK1 activity in cells. For researchers in oncology, cell biology, and drug development, understanding the direct interaction between this compound and the LKB1-NUAK1-MYPT1 pathway is crucial for designing experiments and interpreting results related to cell migration, adhesion, and proliferation. The methodologies and data presented in this guide offer a comprehensive framework for investigating the cellular impact of this compound.

References

Methodological & Application

WZ4003: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of WZ4003 in cell culture experiments. This compound is a potent and highly selective dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2][3] It has also demonstrated significant activity against the L858R/T790M mutant of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[4][5]

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of NUAK1 and NUAK2, which are members of the AMP-activated protein kinase (AMPK) family.[3] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in various cellular processes, including cell adhesion, proliferation, migration, and invasion.[1][6] this compound has been shown to suppress the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a well-characterized substrate of NUAK1.[1] Additionally, this compound can target the ATP-binding site of the EGFR kinase domain, particularly in mutants that confer resistance to other EGFR inhibitors.[4][5]

Data Presentation

Table 1: IC50 Values of this compound
TargetIC50 ValueAssay TypeReference
NUAK120 nMCell-free assay[1][2][4]
NUAK2100 nMCell-free assay[1][2][4]
L858R/T790M mutant EGFRHigh affinityCellular assay[2][4]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway affected by this compound and a general workflow for its application in cell culture experiments.

WZ4003_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) Downstream_EGFR Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) EGFR->Downstream_EGFR LKB1 LKB1 NUAK1_NUAK2 NUAK1 / NUAK2 LKB1->NUAK1_NUAK2 activation MYPT1 MYPT1 NUAK1_NUAK2->MYPT1 This compound This compound This compound->EGFR inhibition This compound->NUAK1_NUAK2 inhibition pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 phosphorylation Cell_Effects Cell Proliferation, Migration, Invasion pMYPT1->Cell_Effects regulation of Downstream_EGFR->Cell_Effects promotion of

This compound inhibits NUAK1/2 and mutant EGFR signaling pathways.

Experimental_Workflow A 1. Cell Seeding Seed cells in appropriate culture vessels B 2. This compound Preparation Prepare stock and working solutions A->B C 3. Cell Treatment Treat cells with this compound at desired concentrations B->C D 4. Incubation Incubate for the specified duration (e.g., 24-72h) C->D E 5. Downstream Assays Perform assays (e.g., Viability, Western Blot, Migration) D->E F 6. Data Analysis Analyze and interpret results E->F

A general workflow for a cell culture experiment using this compound.

Dose_Response_Logic cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Concentrations Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) Assay Perform cell viability or other quantitative assay Concentrations->Assay Controls Include Vehicle Control (DMSO) Controls->Assay Replicates Set up technical and biological replicates Replicates->Assay Plotting Plot % Inhibition vs. log(Concentration) Assay->Plotting IC50 Calculate IC50 value using non-linear regression Plotting->IC50

References

Optimal Concentration of WZ4003 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4003 is a potent and highly selective inhibitor of NUAK (NUAK family SNF1-like kinase) kinases, specifically NUAK1 and NUAK2.[1][2][3][4][5][6] It also demonstrates significant activity against mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors.[7][8][9][10] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various in vitro assays.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of NUAK1 and NUAK2, which are downstream kinases in the LKB1 tumor suppressor signaling pathway.[3][5] This pathway is implicated in regulating cell adhesion, migration, and proliferation.[3][5] Additionally, this compound has been identified as a potent inhibitor of EGFR mutants, including the L858R/T790M double mutant, making it a valuable tool for studying resistance mechanisms in non-small-cell lung cancer (NSCLC).[7][8]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound activity from enzymatic and cell-based assays.

Table 1: Enzymatic Activity of this compound

TargetIC50Assay Conditions
NUAK120 nMCell-free kinase assay with 0.1 mM ATP.[3][6]
NUAK2100 nMCell-free kinase assay with 0.1 mM ATP.[3][6]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEffective ConcentrationObserved Effect
HEK-293MYPT1 Phosphorylation3-10 µMMaximal suppression of NUAK1-mediated phosphorylation.[2][3]
U2OSCell Proliferation10 µM50% reduction in S-phase cells; inhibition of mitosis.[4][11]
U2OSCell Invasion10 µMSignificant inhibition of invasive potential.[3][5]
MEFsCell Proliferation10 µMComplete inhibition of proliferation.[3]
MEFsCell MigrationNot SpecifiedSignificant inhibition in wound-healing assay.[4][5]
H1975 (L858R/T790M)Cell GrowthPotent InhibitionIncreased potency in cells with EGFR T790M mutation.[8]
WPMY-1Cell Proliferation2.5-10 µM24-71% reduction in proliferation after 24 hours.[12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

LKB1_NUAK_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 NUAK2 NUAK2 LKB1->NUAK2 MYPT1 MYPT1 NUAK1->MYPT1 Proliferation Cell Proliferation NUAK1->Proliferation This compound This compound This compound->NUAK1 This compound->NUAK2 Cell_Adhesion Cell Adhesion & Migration MYPT1->Cell_Adhesion

LKB1-NUAK Signaling Pathway Inhibition by this compound.

EGFR_Pathway EGF EGF EGFR_mutant EGFR (L858R/T790M) EGF->EGFR_mutant Downstream Downstream Signaling (AKT, ERK1/2) EGFR_mutant->Downstream This compound This compound This compound->EGFR_mutant Tumor_Growth Tumor Growth & Survival Downstream->Tumor_Growth

Inhibition of Mutant EGFR Signaling by this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound against NUAK1 and NUAK2.[1][2][3]

Objective: To determine the inhibitory activity of this compound on a specific kinase in a cell-free system.

Materials:

  • Purified recombinant kinase (e.g., GST-NUAK1)

  • Kinase substrate (e.g., Sakamototide)

  • This compound stock solution (in DMSO)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, set up triplicate reactions for each concentration of this compound. Each reaction should have a final volume of 50 µL.

  • To each well, add the kinase, substrate, and the indicated concentration of this compound in kinase buffer.

  • Initiate the reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).

  • Incubate the plate at 30°C for 30 minutes.

  • Terminate the reaction by adding 25 mM EDTA.

  • Spot 40 µL of the reaction mixture onto P81 paper.

  • Wash the P81 paper three times with 50 mM orthophosphoric acid.

  • Quantify the incorporation of ³²P using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.[1][2][3]

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Materials:

  • Cells of interest (e.g., U2OS, MEFs)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a DMSO-only control.

  • Incubate the plate for the desired period (e.g., 5 days).[1][2][3]

  • At the end of the incubation period, assess cell viability using the chosen proliferation assay kit according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the DMSO control and plot the dose-response curve to determine the concentration that inhibits proliferation.

Western Blot for Phospho-Protein Analysis

This protocol is for assessing the inhibition of NUAK1 activity in cells by measuring the phosphorylation of its substrate, MYPT1.[2][3]

Objective: To determine the concentration of this compound required to inhibit the phosphorylation of a target protein in a cellular context.

Materials:

  • Cells expressing the target kinase (e.g., HEK-293)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein and a loading control.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for determining the optimal concentration of this compound.

Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis Kinase_Assay In Vitro Kinase Assay (Determine IC50) Target_Engagement Target Engagement Assay (e.g., Western Blot for p-MYPT1) Kinase_Assay->Target_Engagement Proliferation_Assay Cell Proliferation/Viability Assay Target_Engagement->Proliferation_Assay Functional_Assay Functional Assays (Migration, Invasion) Proliferation_Assay->Functional_Assay Optimal_Concentration Determine Optimal Concentration Range Functional_Assay->Optimal_Concentration

Workflow for Determining Optimal this compound Concentration.

Conclusion

The optimal concentration of this compound for in vitro assays is highly dependent on the specific assay and cell type being used. For enzymatic assays, concentrations in the low nanomolar range are effective.[3][6] However, due to factors such as cell permeability and intracellular ATP concentrations, higher concentrations in the low micromolar range (typically 3-10 µM) are required for cellular assays to achieve maximal effects.[2][3] It is crucial to perform dose-response experiments for each specific experimental system to determine the optimal working concentration of this compound.

References

Application Notes and Protocols for WZ4003 in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing WZ4003, a potent and selective inhibitor of NUAK (NUAK family SNF1-like kinase) 1 and 2, in in vitro wound healing assays. This document outlines the mechanism of action, experimental protocols, data presentation, and relevant signaling pathways.

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. The in vitro wound healing or "scratch" assay is a fundamental method to study collective cell migration, a key step in this process. This compound has emerged as a valuable tool to investigate the role of NUAK kinases in regulating cell migration. It selectively inhibits NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM, respectively.[1][2] By inhibiting NUAK1, this compound has been shown to significantly impede cell migration and proliferation in various cell types, making it a crucial compound for studying the molecular mechanisms underpinning wound closure.[3]

Mechanism of Action

This compound exerts its inhibitory effect on cell migration primarily through the inhibition of NUAK1. NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is activated by the tumor suppressor kinase LKB1.[4] Activated NUAK1 plays a crucial role in cell adhesion and migration by phosphorylating Myosin Phosphatase Target Subunit 1 (MYPT1).[3][5] Phosphorylation of MYPT1 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of the myosin light chain (MLC). This cascade of events promotes the stabilization of actin stress fibers and facilitates cell detachment and migration.[6] this compound, by inhibiting NUAK1, prevents the phosphorylation of MYPT1, thereby promoting cell adhesion and inhibiting cell migration.[3][5]

Furthermore, NUAK1 is implicated in other signaling pathways that influence cell migration and proliferation, including the mTOR and YAP/TAZ pathways.[4][7][8][9]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound is understood to inhibit cell migration.

WZ4003_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor LKB1 LKB1 Receptor->LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates This compound This compound This compound->NUAK1 Inhibits PP1 PP1 MYPT1->PP1 Inhibits MLC_P Myosin Light Chain-P (Phosphorylated) PP1->MLC_P Dephosphorylates Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Promotes Cell_Migration Cell Migration & Proliferation Actin_Stress_Fibers->Cell_Migration

This compound inhibits NUAK1, preventing downstream signaling that promotes cell migration.

Experimental Protocols

Materials
  • Cell line of interest (e.g., Mouse Embryonic Fibroblasts (MEFs), U2OS, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (solubilized in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 12-well or 24-well)

  • Sterile pipette tips (p200 or p1000)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Optional: Mitomycin C to inhibit cell proliferation

Experimental Workflow

A typical workflow for a wound healing assay using this compound.
Detailed Protocol: Scratch Assay

  • Cell Seeding:

    • Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours. For example, for fibroblasts in a 12-well plate, a seeding density of approximately 2 x 10^5 cells per well is recommended.[10]

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Cell Starvation (Optional but Recommended):

    • Once the cells reach confluency, gently aspirate the complete medium.

    • Wash the cells once with PBS.

    • Add serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration. Alternatively, Mitomycin C (e.g., 5 µg/mL for 2 hours) can be used to inhibit proliferation.[11]

  • Creating the Scratch:

    • Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer. Apply consistent pressure to ensure a uniform width of the scratch.[10][12]

    • Gently wash the wells twice with PBS to remove detached cells.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in serum-free or low-serum medium. A common concentration used to inhibit migration is 10 µM.[1][2][3] A dose-response experiment (e.g., 1, 3, 10, 30 µM) is recommended to determine the optimal concentration for your cell line.

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

    • Add the respective media to the wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first set of images (T=0) using a phase-contrast microscope.

    • Place the plate back in the incubator.

    • Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]

  • Data Analysis:

    • Use image analysis software like ImageJ to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100

    • Alternatively, the migration rate can be calculated by measuring the change in the width of the scratch over time.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an illustrative example of how to present the results of a wound healing assay with this compound.

Table 1: Effect of this compound on Wound Closure in Mouse Embryonic Fibroblasts (MEFs)

Treatment GroupConcentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)Migration Rate (µm/hour)
Vehicle Control (DMSO) 0.1%45.2 ± 3.592.8 ± 4.120.5 ± 1.8
This compound 328.7 ± 2.965.4 ± 3.812.1 ± 1.5*
This compound 1015.1 ± 2.1 35.6 ± 3.26.3 ± 0.9
NUAK1 Knockout -16.5 ± 2.538.2 ± 4.0 6.8 ± 1.1

Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01). Note: This data is illustrative and based on qualitative descriptions from the literature.

Troubleshooting

  • Uneven Scratch Width: Practice creating the scratch to ensure consistency. The use of commercially available wound healing inserts can also provide a uniform cell-free gap.

  • Cell Proliferation Confounding Results: Ensure proper serum starvation or use of a proliferation inhibitor like Mitomycin C. Run appropriate controls to assess the effect of the treatment on cell proliferation independently.

  • Cell Detachment: Handle the plates gently during washing and media changes to avoid disturbing the cell monolayer.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of NUAK kinases in cell migration and wound healing. The protocols and information provided in these application notes offer a robust framework for designing and executing experiments to elucidate the molecular mechanisms governing these fundamental cellular processes. The ability of this compound to phenocopy the effects of NUAK1 knockout on cell migration underscores its specificity and utility in cell biology research.[3]

References

Application Notes: Transwell Invasion Assay Using WZ4003 to Inhibit NUAK Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Transwell invasion assay is a widely used method to study the invasive potential of cancer cells in vitro. This assay mimics the process of metastasis, where cancer cells penetrate the extracellular matrix (ECM) to invade surrounding tissues. WZ4003 is a potent and selective dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][2] The NUAK kinases are activated by the tumor suppressor kinase LKB1 and are implicated in regulating cell adhesion, migration, and invasion.[1][3] Studies have demonstrated that this compound can effectively inhibit the migration and invasion of various cancer cells, making it a valuable tool for investigating the role of the LKB1-NUAK signaling pathway in cancer metastasis.[1][3][4]

Mechanism of Action

This compound exerts its anti-invasive effects by inhibiting the LKB1-NUAK signaling pathway. NUAK1, a key downstream effector of LKB1, plays a role in controlling myosin phosphatase complexes and cell adhesion.[1][5] By inhibiting NUAK1, this compound prevents the phosphorylation of downstream targets like Myosin Phosphatase Targeting Subunit 1 (MYPT1), which disrupts the cellular machinery required for cell migration and invasion.[1] This inhibition has been shown to suppress the invasive potential of cancer cells in Matrigel-based Transwell assays.[3] While originally developed in the context of overcoming resistance in EGFR-mutant cancers, its high selectivity for NUAK kinases makes it a specific tool for studying this pathway.[1][6][7]

G LKB1 LKB1 Tumor Suppressor NUAK1 NUAK1 Kinase LKB1->NUAK1 Activates Downstream Downstream Effectors (e.g., MYPT1 Phosphorylation) NUAK1->Downstream Promotes This compound This compound This compound->NUAK1 Inhibits Invasion Cell Invasion & Migration Downstream->Invasion G A 1. Coat Transwell insert with Matrigel D 4. Seed cells with this compound or vehicle into upper chamber A->D B 2. Starve and harvest cancer cells B->D C 3. Add chemoattractant (e.g., 10% FBS) to lower chamber E 5. Incubate for 24-48 hours at 37°C C->E D->E F 6. Remove non-invaded cells from top of insert E->F G 7. Fix and stain invaded cells with Crystal Violet F->G H 8. Image and count invaded cells G->H

References

WZ4003: Application Notes and Protocols for Studying Metastasis in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4003 is a potent and selective dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1][2] The NUAK kinases are downstream effectors of the LKB1 tumor suppressor and have been implicated in various cellular processes, including cell adhesion, migration, and proliferation, all of which are critical for cancer metastasis.[1][2] Emerging evidence suggests that NUAK1, in particular, plays a significant role in promoting metastasis in several cancers, making it an attractive therapeutic target.[3][4] this compound also exhibits inhibitory activity against the T790M mutant of the epidermal growth factor receptor (EGFR), a common resistance mutation in non-small cell lung cancer. This document provides detailed application notes and protocols for utilizing this compound in preclinical mouse models to investigate its anti-metastatic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily by inhibiting the kinase activity of NUAK1 and NUAK2.[1][2] NUAK1 is known to be involved in signaling pathways that regulate the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[5] One of the key downstream targets of NUAK1 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1). Inhibition of NUAK1 by this compound leads to decreased phosphorylation of MYPT1, which in turn affects cell adhesion and migration.[2] Furthermore, NUAK1 has been shown to regulate the transcription of pro-metastatic genes such as Slug through the JNK/c-Jun signaling pathway.[3]

In the context of EGFR, this compound can inhibit the activity of the T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.

Signaling Pathway Diagram

WZ4003_Signaling_Pathway This compound Signaling Pathway cluster_upstream Upstream Activator cluster_target Direct Target cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes LKB1 LKB1 NUAK1_NUAK2 NUAK1 / NUAK2 LKB1->NUAK1_NUAK2 Activates MYPT1 MYPT1 (Phosphorylation) NUAK1_NUAK2->MYPT1 Phosphorylates JNK_cJun JNK/c-Jun Pathway NUAK1_NUAK2->JNK_cJun Activates Migration_Invasion Cell Migration & Invasion MYPT1->Migration_Invasion Regulates JNK_cJun->Migration_Invasion Promotes Metastasis Metastasis Migration_Invasion->Metastasis This compound This compound This compound->NUAK1_NUAK2 Inhibits

Caption: this compound inhibits NUAK1/2, affecting downstream pathways that control metastasis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data available for this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell LineAssay TypeReference
NUAK120 nM-Kinase Assay[2]
NUAK2100 nM-Kinase Assay[2]
EGFR (T790M)Potent Inhibition (IC50 not specified)Ba/F3Cell-based Assay-
Table 2: In Vivo Efficacy of this compound Derivative (Compound 9q) in a Colorectal Cancer Xenograft Model
CompoundAnimal ModelTumor ModelDosageAdministration RouteTreatment DurationOutcomeReference
9q (this compound derivative)Nude MiceSW480 Xenograft10 mg/kg and 15 mg/kgOral, daily21 daysSignificant tumor growth suppression[6][7]

Experimental Protocols

The following protocols are suggested for studying the anti-metastatic effects of this compound in mouse models. These are generalized protocols and should be adapted based on the specific cancer cell line and research question.

Protocol 1: Experimental Metastasis Model (Tail Vein Injection)

This model is suitable for assessing the effect of this compound on the later stages of metastasis, including tumor cell survival in circulation, extravasation, and colonization of distant organs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water for oral administration; or a solution of DMSO, PEG300, Tween 80, and saline for intraperitoneal injection)

  • Metastatic cancer cell line (e.g., lung, breast, or melanoma cell lines known to metastasize to the lungs)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Sterile PBS

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation:

    • Culture metastatic cancer cells to 70-80% confluency.

    • On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile, serum-free PBS at a concentration of 1 x 10^6 to 2 x 10^6 cells/100 µL. Keep cells on ice.

  • This compound Formulation and Administration:

    • Prepare this compound in the chosen vehicle at the desired concentration. Based on the data for its derivative, a starting dose of 10-15 mg/kg for oral administration can be considered.[6][7]

    • Administer this compound or vehicle to the mice. The treatment can be initiated prior to, concurrently with, or after tumor cell injection, depending on the experimental design (prophylactic, therapeutic, or anti-colonization). A daily administration schedule is a reasonable starting point.

  • Tail Vein Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Load the cell suspension into a 1 mL syringe with a 27-30 gauge needle.

    • Carefully inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of distress or tumor burden.

    • Continue this compound treatment as per the defined schedule.

    • After a predetermined period (e.g., 3-4 weeks), or when mice show signs of morbidity, euthanize the animals.

  • Metastasis Quantification:

    • Harvest the lungs and other organs of interest (e.g., liver, brain).

    • Count the number of visible metastatic nodules on the surface of the organs.

    • For a more quantitative analysis, fix the tissues in formalin, embed in paraffin, and perform histological analysis (H&E staining) to count micrometastases.

    • Alternatively, if using fluorescently or bioluminescently labeled cells, imaging techniques can be used to quantify metastatic burden.

Experimental Workflow: Experimental Metastasis Model

Experimental_Metastasis_Workflow A Prepare Cancer Cell Suspension C Tail Vein Injection of Cancer Cells A->C B Administer this compound or Vehicle to Mice B->C D Continue Daily This compound Treatment C->D E Monitor Mice & Euthanize at Endpoint D->E F Harvest Organs & Quantify Metastases E->F

Caption: Workflow for the experimental metastasis mouse model with this compound treatment.

Protocol 2: Spontaneous Metastasis Model (Orthotopic Implantation)

This model more closely mimics the clinical progression of cancer, where metastases arise from a primary tumor.

Materials:

  • Same as Protocol 1.

  • Surgical instruments for tumor implantation and resection.

  • Anesthesia.

Procedure:

  • Cell Preparation:

    • Prepare cancer cells as described in Protocol 1. The cell number for injection will depend on the cell line and the desired tumor growth rate.

  • Orthotopic Implantation:

    • Anesthetize the mice.

    • Inject the cancer cells into the relevant orthotopic site (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer).

  • This compound Administration:

    • Begin this compound or vehicle treatment at a predetermined time point (e.g., when the primary tumor becomes palpable or reaches a certain size). Administer daily via the chosen route.

  • Primary Tumor Monitoring and Resection (Optional):

    • Monitor the growth of the primary tumor using calipers or an imaging system.

    • To focus on the effect of this compound on metastasis, the primary tumor can be surgically resected once it reaches a specific size. This allows for a longer observation period for the development of metastases.

  • Monitoring for Metastasis and Endpoint:

    • Continue this compound treatment and monitor the mice for signs of metastatic disease.

    • Euthanize the mice at a predetermined endpoint or when they become moribund.

  • Metastasis Quantification:

    • Harvest the primary tumor (if not resected) and potential metastatic organs.

    • Quantify metastases as described in Protocol 1.

Logical Relationship: Spontaneous vs. Experimental Metastasis Models

Metastasis_Model_Comparison cluster_spontaneous Spontaneous Metastasis Model cluster_experimental Experimental Metastasis Model S1 Orthotopic Implantation S2 Primary Tumor Growth S1->S2 S3 Invasion & Intravasation S2->S3 S4 Circulation S3->S4 S5 Extravasation & Colonization S4->S5 E1 Tail Vein Injection E2 Circulation E1->E2 E3 Extravasation & Colonization E2->E3 WZ4003_S This compound Treatment WZ4003_S->S3 WZ4003_S->S4 WZ4003_S->S5 WZ4003_E This compound Treatment WZ4003_E->E2 WZ4003_E->E3

Caption: this compound can be used to target different stages of the metastatic cascade in each model.

Conclusion

This compound is a valuable tool for investigating the role of NUAK1/2 in cancer metastasis. The provided protocols for experimental and spontaneous metastasis models in mice offer a framework for preclinical studies to evaluate the anti-metastatic efficacy of this compound. Careful selection of the mouse model, cancer cell line, and treatment regimen will be crucial for obtaining robust and clinically relevant data. Further studies are warranted to determine the optimal dosing and schedule for this compound in various in vivo models of metastasis.

References

Application Notes and Protocols for Cell Proliferation Assay Using WZ4003 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4003 is a potent and highly specific inhibitor of NUAK (NUAK family SNF1-like kinase) kinases, with IC50 values of 20 nM for NUAK1 (also known as ARK5) and 100 nM for NUAK2.[1][2][3][4] It functions as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), exhibiting a high affinity for the L858R/T790M mutant EGFR.[1][5] This dual activity makes this compound a valuable tool for investigating cellular signaling pathways and a potential therapeutic agent in cancers characterized by aberrant NUAK or EGFR activity, such as non-small cell lung cancer (NSCLC).[6][7] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using common cell proliferation assays.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of NUAK1 and NUAK2, which are members of the AMP-activated protein kinase (AMPK) family and are activated by the tumor suppressor kinase LKB1.[7] NUAK kinases are implicated in regulating cell adhesion, migration, and proliferation.[4][8] Additionally, this compound acts as an irreversible, covalent inhibitor of EGFR, particularly the T790M mutant, which is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[5][9][10][11][12] By forming a covalent bond, this compound effectively blocks EGFR signaling pathways that drive tumor cell proliferation and survival.[13][14][15][16][17]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50Reference
NUAK1 (ARK5)20 nM[1][3][4]
NUAK2100 nM[1][3][4]

Table 2: Recommended Cell Seeding Densities for Proliferation Assays (96-well plate)

Cell Line TypeSeeding Density (cells/well)Reference
U2OS2,000[1][2][4]
Mouse Embryonic Fibroblasts (MEFs)3,000[1][2][4]
General Adherent Cell Lines1,000 - 100,000

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits (covalently) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19][20]

Materials:

  • Adherent cancer cell line of interest (e.g., NSCLC cell line with EGFR T790M mutation)

  • Complete cell culture medium

  • This compound inhibitor (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[19][20]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18][21]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A common concentration to test is 10 µM.[1][2][4] It is recommended to perform a dose-response curve to determine the IC50.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19][20]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[19][21] A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (18-24h) seed_cells->incubate1 treat Treat with this compound/ Vehicle Control incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize shake Shake (15 min) solubilize->shake read Read Absorbance (570 nm) shake->read analyze Analyze Data read->analyze end End analyze->end

Caption: MTT Cell Proliferation Assay Workflow.

Protocol 2: Crystal Violet Cell Proliferation Assay

The crystal violet assay is another method to determine cell viability by staining the DNA and proteins of adherent cells.[22][23] The amount of dye incorporated is proportional to the number of cells.[24]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (stock solution in DMSO)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[24][25]

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[22][24]

  • Solubilization solution (e.g., 100% methanol or a solution containing 0.1 M sodium citrate in 50% ethanol, pH 4.2)[22][26]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the treatment period, carefully aspirate the medium.

    • Gently wash the cells twice with PBS.[22]

    • Add 100 µL of fixative solution to each well and incubate for 10-20 minutes at room temperature.[25]

  • Staining:

    • Aspirate the fixative solution.

    • Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[22]

  • Washing:

    • Gently wash the plate four times with tap water to remove excess stain.[22]

    • Invert the plate on a paper towel and tap gently to remove any remaining liquid. Air-dry the plate completely.[22]

  • Dye Solubilization:

    • Add 200 µL of solubilization solution (e.g., 100% methanol) to each well.[22]

    • Place the plate on a bench rocker for 20 minutes to fully dissolve the stain.[22]

  • Absorbance Measurement:

    • Measure the optical density of each well at 570 nm using a plate reader.[22]

  • Data Analysis:

    • Follow step 6 from the MTT Assay Protocol for data analysis.

Conclusion

The provided protocols offer robust methods for evaluating the anti-proliferative effects of the this compound inhibitor on cancer cell lines. The choice between the MTT and crystal violet assay will depend on the specific cell line and experimental goals. Proper optimization of cell seeding density and this compound concentration is crucial for obtaining reliable and reproducible results. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

References

Troubleshooting & Optimization

WZ4003 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WZ4003. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of NUAK family kinases, specifically NUAK1 (IC50 ≈ 20 nM) and NUAK2 (IC50 ≈ 100 nM).[1][2][3] It shows high selectivity and does not significantly inhibit a wide panel of other kinases.[3][4] NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK) family and are activated by the LKB1 tumor suppressor protein kinase.[1] By inhibiting NUAK1 and NUAK2, this compound can impact various cellular processes, including cell migration, invasion, and proliferation.[1][4][5]

WZ4003_Mechanism This compound This compound NUAK1 NUAK1 This compound->NUAK1 NUAK2 NUAK2 This compound->NUAK2 Downstream Downstream Signaling Pathways NUAK1->Downstream NUAK2->Downstream WZ4003_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Solid This compound Solid DMSO Anhydrous DMSO Vortex Vortex / Sonicate (Warm if needed) DMSO->Vortex Add Stock Concentrated Stock (e.g., 10 mM in DMSO) Vortex->Stock Store Store at -20°C / -80°C Stock->Store Thaw Thaw Aliquot Store->Thaw Media Cell Culture Media Dilute Dilute to Final Concentration Media->Dilute Add to Cells Treat Cells Dilute->Cells

References

WZ4003 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of WZ4003. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK), which are members of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] It exhibits high selectivity and does not significantly inhibit a wide range of other kinases.[2][3][4] The primary mechanism of action involves the inhibition of NUAK1 and NUAK2, which play roles in cell adhesion, migration, and proliferation.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[1]Store under desiccating conditions. Can be shipped at ambient temperature for short periods.
4°C2 years[3]
In Solvent (Stock Solution) -80°CUp to 1 year[7][8]Aliquot to avoid repeated freeze-thaw cycles.[7][8]
-20°CUp to 6 months[3][7]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO and DMF.[1][9] It is sparingly soluble in aqueous buffers.[1]

SolventSolubility
DMSO ~10-33.33 mg/mL[7][8]
DMF ~14 mg/mL[1][9]
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL[1][9]

To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, which should be purged with an inert gas.[1] For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Troubleshooting Guide

Problem 1: I am observing precipitation or low solubility when preparing my this compound solution.

  • Cause: this compound has limited solubility in aqueous solutions. Using a solvent that has absorbed moisture can also reduce solubility.[8]

  • Solution:

    • Use an appropriate solvent: For high concentration stock solutions, use fresh, anhydrous DMSO or DMF.[1][8]

    • Two-step dilution for aqueous buffers: First, dissolve this compound in a small amount of DMSO or DMF, and then dilute this stock solution with your aqueous buffer (e.g., PBS).[1]

    • Gentle warming and sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[7]

    • Check for solvent quality: Ensure you are using high-purity, anhydrous solvents. Hygroscopic DMSO can significantly impact solubility.[7]

Problem 2: My experimental results are inconsistent or show a loss of this compound activity.

  • Cause: Improper storage of stock solutions can lead to degradation of the compound. Repeated freeze-thaw cycles can also reduce the efficacy of the inhibitor.[7][8]

  • Solution:

    • Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[7][8]

    • Follow recommended storage conditions: Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[7][8]

    • Prepare fresh working solutions: For in vivo and cell-based assays, it is recommended to prepare working solutions fresh on the day of the experiment.[7]

Problem 3: I am not observing the expected downstream effects on NUAK1/2 signaling.

  • Cause: The concentration of this compound may be too low, or the treatment time may be insufficient to elicit a response.

  • Solution:

    • Optimize concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. In HEK-293 cells, maximal effects on the NUAK1 substrate MYPT1 were observed at 3-10 µM.[5][7]

    • Optimize treatment time: The required incubation time can also be cell-type dependent. A time-course experiment can help determine the optimal duration of treatment. A 16-hour treatment has been shown to be effective in some cell lines.[5][10]

    • Confirm target engagement: To verify that this compound is inhibiting NUAK1 in your system, you can assess the phosphorylation status of a known downstream substrate, such as MYPT1 at Ser445.[3][5]

Experimental Protocols

Kinase Assay for IC50 Determination

This protocol is adapted from studies characterizing the inhibitory activity of this compound.[5][8]

  • Reaction Setup: Prepare a 50 µL reaction volume containing:

    • 50 mM Tris/HCl (pH 7.5)

    • 0.1 mM EGTA

    • 10 mM magnesium acetate

    • 200 µM Sakamototide (substrate peptide)

    • 0.1 mM [γ-32P]ATP

    • 100 ng of purified GST-NUAK1 or GST-NUAK2 enzyme

    • Indicated concentrations of this compound dissolved in DMSO.

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Quantification: Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper and immerse in 50 mM orthophosphoric acid. Wash the paper three times in 50 mM orthophosphoric acid, followed by a rinse in acetone. Air dry the paper and quantify the incorporation of 32P into the substrate using Cerenkov counting.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This protocol is based on methods used to assess the anti-proliferative effects of this compound.[5][7][10]

  • Cell Seeding: Seed cells (e.g., U2OS or MEFs) in a 96-well plate at a density of 2,000-3,000 cells per well.

  • Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., up to 5 days).

  • Quantification: Measure cell proliferation using a colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay, according to the manufacturer's instructions.

Visualizations

WZ4003_Signaling_Pathway LKB1 LKB1 NUAK1_2 NUAK1 / NUAK2 LKB1->NUAK1_2 Activates MYPT1 MYPT1 NUAK1_2->MYPT1 Phosphorylates This compound This compound This compound->NUAK1_2 Inhibits pMYPT1 p-MYPT1 (Ser445) Cell_Processes Cell Adhesion Migration Proliferation pMYPT1->Cell_Processes Regulates WZ4003_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis WZ4003_solid This compound Solid Stock_solution Prepare Stock (DMSO or DMF) WZ4003_solid->Stock_solution Working_solution Prepare Working Solution (Aqueous Buffer) Stock_solution->Working_solution Treatment Treat with this compound Working_solution->Treatment Cell_culture Seed Cells Cell_culture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Proliferation, Western Blot) Incubation->Assay Data_analysis Data Analysis Assay->Data_analysis

References

troubleshooting WZ4003 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with WZ4003, a potent and selective dual inhibitor of NUAK1 and NUAK2 kinases, which also shows high affinity for the L858R/T790M mutant EGFR.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound in aqueous solutions is a common issue that can impact experimental outcomes. This guide addresses specific problems in a question-and-answer format.

Question 1: I observed precipitation immediately after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause?

Answer: This is a frequent problem due to the low aqueous solubility of this compound. The abrupt change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out of solution.

To mitigate this, consider the following:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer or medium. This gradual decrease in solvent polarity can help maintain solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally not exceeding 1%, as higher concentrations can be toxic to cells.[1][2][3]

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing: Immediately after adding the this compound stock to the aqueous solution, vortex the mixture thoroughly to ensure rapid and uniform dispersion.

Question 2: My this compound solution was clear initially, but I noticed precipitation after storing it at 4°C overnight. Why did this happen and how can I avoid it?

Answer: this compound has limited stability in aqueous solutions, and its solubility can decrease at lower temperatures. Storing aqueous working solutions is generally not recommended for more than a day.[4]

  • Fresh Preparation: Always prepare fresh aqueous working solutions of this compound for each experiment.

  • Storage of Stock Solutions: Aliquot your high-concentration DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored properly, the solid compound is stable for at least four years, and DMSO stock solutions for up to a year at -80°C.[4][5]

Question 3: I am preparing a this compound solution for an in vivo study and am seeing precipitation in my formulation. What are some recommended formulations to improve solubility?

Answer: For in vivo applications, specific formulations are required to maintain this compound in solution. Here are a couple of validated methods:

  • PEG300/Tween80 Formulation: A common approach involves a multi-step process. For a 1 mL working solution, you can add 50 μL of a 7 mg/mL clear DMSO stock solution to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween80, mix again until clear, and finally add 500 μL of ddH2O to reach the final volume. This solution should be used immediately.[6]

  • Corn Oil Formulation: For oral administration, you can prepare a suspension. For instance, add 50 μL of a 7 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix thoroughly. This mixture should also be used immediately for optimal results.[6]

Question 4: Can the pH of my buffer affect this compound solubility?

Quantitative Data Summary

The solubility of this compound varies significantly depending on the solvent and formulation. The following table summarizes key solubility data.

Solvent/FormulationConcentrationReference
DMSO~14 mg/mL[4]
DMSO10 mg/mL (20.12 mM)[6]
DMSO33.33 mg/mL (67.06 mM)[5][7]
Dimethyl formamide (DMF)~14 mg/mL[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]
WaterInsoluble[6]
EthanolInsoluble[6]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Preparation of this compound Stock Solution
  • Solid Compound Handling: this compound is supplied as a crystalline solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[4]

  • Dissolution in Organic Solvent: To prepare a high-concentration stock solution, dissolve the this compound solid in an organic solvent such as DMSO or DMF.[4] For example, to make a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your weighed amount of this compound (Molecular Weight: 496.99 g/mol ).

  • Ensuring Complete Dissolution: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[8] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

In Vitro Cell-Based Assay Protocol (e.g., Cell Proliferation Assay)
  • Cell Seeding: Seed your cells of interest (e.g., U2OS or MEFs) in 96-well plates at the desired density.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw a vial of the this compound DMSO stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and does not exceed 1%.[2][3]

  • Treatment: Add the this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 5 days for a proliferation assay).[1]

  • Assay: Perform the cell viability or proliferation assay according to the manufacturer's instructions (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay).[1]

Visualizations

Signaling Pathway of this compound Inhibition

WZ4003_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits NUAK1 NUAK1 This compound->NUAK1 Inhibits LKB1 LKB1 LKB1->NUAK1 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits mutant EGFR and NUAK1 signaling pathways.

Experimental Workflow for this compound Cell-Based Assays

WZ4003_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilute Prepare Working Solution in Aqueous Medium stock->dilute culture Culture Cells treat Treat Cells culture->treat dilute->treat precip_risk Precipitation Risk dilute->precip_risk incubate Incubate treat->incubate assay Perform Assay incubate->assay data Analyze Data assay->data Troubleshooting_Tree start Precipitation Observed? q1 When did it occur? start->q1 a1_1 Immediately upon dilution in aqueous buffer q1->a1_1 a1_2 After storage q1->a1_2 q2 What was the final DMSO concentration? a1_1->q2 sol2 Prepare fresh solution for each experiment. Do not store aqueous solutions. a1_2->sol2 a2_1 > 1% q2->a2_1 a2_2 <= 1% q2->a2_2 sol1 Reduce final DMSO concentration. Use serial dilutions. Vortex immediately. a2_1->sol1 sol3 Try warming the aqueous buffer to 37°C before adding this compound stock. a2_2->sol3

References

Technical Support Center: Optimizing WZ4003 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of WZ4003 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for in vivo studies involving this selective NUAK1 and NUAK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for an in vivo mouse study?

A1: Currently, there is a limited amount of publicly available data detailing specific in vivo dosages for this compound in mouse models. Its primary use has been extensively characterized in vitro. However, data from related compounds and other NUAK inhibitors can provide a starting point for designing a dose-finding study. For instance, a dual NUAK1/ULK1 inhibitor, MRT68921, has been used in an NCI-H460 lung cancer xenograft model at doses of 20 mg/kg/day and 40 mg/kg/day.[1] Additionally, a derivative of this compound, compound 9q, showed efficacy in a colorectal SW480 xenograft model.[2][3]

Given the lack of established protocols, it is crucial to perform a pilot study with a dose escalation to determine the maximum tolerated dose (MTD) and a preliminary effective dose in your specific model. A suggested starting range could be between 10-50 mg/kg, administered daily, but this should be validated empirically.

Q2: How should I formulate this compound for in vivo administration?

A2: this compound has low aqueous solubility, requiring a specific formulation for in vivo use. Commercial suppliers recommend preparing a stock solution in a solvent like DMSO and then diluting it in a vehicle suitable for animal administration. It is recommended that the final working solution for in vivo experiments be prepared fresh daily.

Here are a couple of suggested formulation protocols:

  • For Oral Administration (P.O.): A common vehicle is a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in water.

  • For Intraperitoneal (I.P.) Injection: A solution can be prepared using a combination of solvents. A typical formulation might involve:

    • 5-10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45-50% Saline or ddH₂O

Always ensure the final solution is clear and free of precipitation before administration. A small pilot formulation study is recommended to ensure the stability and solubility of this compound in your chosen vehicle at the desired concentration.

Q3: Why is the effective concentration of this compound much higher in cellular assays (in vivo) compared to its enzymatic IC50 (in vitro)?

A3: this compound is an ATP-competitive inhibitor.[4] The low nanomolar IC50 values (20 nM for NUAK1, 100 nM for NUAK2) are typically determined in biochemical assays with low concentrations of ATP (e.g., 0.1 mM).[4][5] However, inside a cell, the concentration of ATP is significantly higher (in the millimolar range, >20-fold higher). This high concentration of the natural substrate (ATP) competes with this compound for binding to the kinase, necessitating a much higher concentration of the inhibitor (in the micromolar range, e.g., 3-10 µM) to achieve a similar level of target engagement and biological effect.[4] This is a critical consideration when translating in vitro potency to in vivo dosing.

Q4: What are the known targets of this compound?

A4: this compound is a highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and, to a lesser extent, NUAK2.[6] It has been screened against a large panel of other kinases (over 139) and has shown remarkable specificity.[4] this compound has also been noted to have a high affinity for the L858R/T790M mutant of EGFR.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway of this compound and a general workflow for conducting an in vivo efficacy study.

NUAK1_Signaling_Pathway cluster_mypt1_pp1 Myosin Phosphatase Complex LKB1 LKB1 (Tumor Suppressor) NUAK1 NUAK1 / NUAK2 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) This compound This compound This compound->NUAK1 PP1 PP1 MYPT1->PP1 Inhibits Dephosphorylation Myosin_Light_Chain Myosin Light Chain (Phosphorylated) PP1->Myosin_Light_Chain Dephosphorylates Cell_Adhesion_Migration Cell Adhesion, Migration & Proliferation Myosin_Light_Chain->Cell_Adhesion_Migration Inhibition Inhibition

Caption: LKB1-NUAK1 Signaling Pathway Inhibition by this compound.

InVivo_Workflow cluster_setup Phase 1: Preparation & Pilot Study cluster_main_study Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis Model_Selection Select Animal Model (e.g., NSCLC Xenograft) Formulation Develop Stable This compound Formulation Model_Selection->Formulation Pilot_Study Dose Escalation Study (Determine MTD) Formulation->Pilot_Study Tumor_Implantation Implant Tumor Cells Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Vehicle, Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Tissue_Harvest Harvest Tumors & Organs Endpoint->Tissue_Harvest Data_Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., p-MYPT1 Western Blot) Tissue_Harvest->PD_Analysis Toxicity_Analysis Toxicity Analysis (e.g., Histology) Tissue_Harvest->Toxicity_Analysis

Caption: General Workflow for an In Vivo this compound Efficacy Study.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No significant tumor growth inhibition. 1. Sub-optimal Dosage: The administered dose may be too low to achieve sufficient target engagement in vivo. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and distribution of this compound. 3. Tumor Model Resistance: The chosen xenograft model may not be sensitive to NUAK1/2 inhibition. 4. Drug Inactivity: Improper storage or handling of this compound may have led to its degradation.1. Increase Dose: If no toxicity was observed, consider a higher dose based on your pilot study. 2. Pharmacodynamic (PD) Analysis: At the end of the study, analyze tumor lysates for the phosphorylation of MYPT1 (Ser445), a direct substrate of NUAK1. A lack of reduction in p-MYPT1 indicates a lack of target engagement. 3. Re-evaluate Formulation: Try alternative vehicles or routes of administration (e.g., switch from I.P. to P.O. or vice versa). 4. Confirm In Vitro Sensitivity: Ensure the cell line used for the xenograft is sensitive to this compound in vitro. 5. Verify Compound Integrity: Use a fresh batch of this compound and verify its purity.
Signs of Toxicity (e.g., significant weight loss, lethargy, ruffled fur). 1. Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD) in the study animals. 2. Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing adverse effects. 3. Off-target Effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out.1. Reduce Dosage: Decrease the dose to a level that was well-tolerated in your pilot study. 2. Modify Dosing Schedule: Consider intermittent dosing (e.g., every other day) instead of daily administration. 3. Adjust Vehicle Composition: Reduce the concentration of potentially toxic components like DMSO in your formulation. 4. Monitor Animal Health Closely: Implement a clear endpoint for individual animal removal from the study based on weight loss (e.g., >15-20%) or other signs of distress.
Precipitation of this compound in the formulation. 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Temperature Changes: The formulation may be sensitive to temperature fluctuations, causing the compound to precipitate out of solution. 3. Improper Mixing: The components of the vehicle were not mixed in the correct order or sufficiently.1. Prepare Fresh Daily: Always prepare the formulation immediately before use. 2. Gentle Warming/Sonication: Gentle warming or sonication of the vehicle may help in dissolving the compound. 3. Stepwise Dilution: When preparing, add co-solvents sequentially to maintain solubility. 4. Reduce Concentration: If precipitation persists, a lower, more soluble concentration may be necessary.

Data on NUAK Inhibitors in In Vivo Cancer Models

While specific data for this compound is limited, the following table summarizes findings from related NUAK inhibitors to aid in experimental design.

CompoundCancer ModelAnimal ModelDosing RegimenKey FindingsReference
MRT68921 (Dual NUAK1/ULK1 Inhibitor)NCI-H460 (NSCLC)Mouse Xenograft20 mg/kg/day & 40 mg/kg/day (I.P.)Significant decrease in tumor growth compared to control.[1]
Compound 9q (this compound Derivative)SW480 (Colorectal)Mouse XenograftNot specified in abstractSuppressed tumor growth effectively with an excellent safety profile.[2][3]

Detailed Experimental Protocol: Murine Xenograft Efficacy Study

This protocol provides a general framework. Specific parameters should be optimized for your experimental model and conditions.

  • Cell Culture:

    • Culture your cancer cell line of interest (e.g., A549, H1975 for NSCLC) under standard conditions.

    • Ensure cells are healthy and in the logarithmic growth phase before implantation.

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.

    • Allow animals to acclimate for at least one week before the start of the experiment.

    • All procedures must be approved by your institution's Animal Care and Use Committee.

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare the this compound formulation fresh each day.

    • For example, to prepare a 20 mg/kg dose for a 20g mouse in a 100 µL injection volume:

      • Required concentration: 4 mg/mL.

      • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

      • Prepare the final vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

      • Dilute the stock solution in the vehicle to the final concentration.

    • Administer the formulation via the chosen route (e.g., intraperitoneal injection) at the determined dosing schedule.

    • The vehicle control group should receive the same formulation without this compound.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

    • The study endpoint may be a predetermined tumor volume, a specific number of days, or signs of excessive toxicity.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the animals.

    • Excise tumors, measure their final weight, and collect tissues for further analysis.

    • For pharmacodynamic studies, snap-freeze a portion of the tumor tissue for Western blot analysis (e.g., for p-MYPT1).

    • For toxicity assessment, collect major organs (liver, kidney, spleen, etc.) for histological analysis.

References

WZ4003 Stock Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting WZ4003 stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vial of this compound appears empty or contains very little powder. Is it defective?

A1: This is a common observation, especially for small quantities of lyophilized compounds. This compound may be supplied as a thin film or a crystalline solid on the vial's walls, making it difficult to see.[1] Proceed with the reconstitution protocol by adding the appropriate solvent directly to the vial.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions.[2][3][4][5][6] It is also soluble in Dimethylformamide (DMF).[6][7] For in vivo experiments, further dilutions from a DMSO stock into vehicles like corn oil or a solution containing SBE-β-CD may be necessary.[2]

Q3: this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution briefly at 37°C for 10 minutes.[1][5]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2][5]

  • Vortexing: Mix the solution thoroughly by vortexing.[1]

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Old or water-contaminated DMSO can significantly reduce the solubility of compounds.[2][3] Always use fresh, anhydrous DMSO.

Q4: My this compound stock solution precipitated after being diluted with an aqueous buffer for my experiment. How can I fix this?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many organic compounds.[1] To resolve this, you can try vortexing, sonicating, or briefly warming the diluted solution in a 37°C water bath.[1] It is crucial to ensure the precipitate has completely redissolved before use. For aqueous solutions, it is often recommended to prepare them fresh and not store them for more than one day.[6]

Q5: How should I store my this compound stock solution?

A5: To ensure stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[2][3][7]

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing this compound stock solutions.

ParameterValueCitations
Molecular Weight ~497.0 g/mol [2][3][4][8]
Solubility in DMSO ≥7.85 mg/mL to 33.33 mg/mL (equivalent to ~15.8 mM to 67.06 mM). Specific values vary by supplier: 10 mg/mL[3], 14 mg/mL[6], 16.07 mg/mL[7], 20 mM, 25 mM[4], ≥7.85 mg/mL[5], 33.33 mg/mL[2].[2][3][4][5][6][7]
Solubility in Ethanol ≥2.68 mg/mL with gentle warming and sonication.[5]
Solubility in DMF ~14 mg/mL.[6][7]
Aqueous Solubility Sparingly soluble. A 1:1 solution of DMF:PBS (pH 7.2) can achieve approximately 0.5 mg/mL.[6] Insoluble in water alone.[5][5][6]
Recommended Storage Powder: -20°C for up to 3 years.[7] Stock Solution in Solvent: -20°C for up to 6 months[2], or -80°C for up to 1 year.[2][3][2][3][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: ~497.0 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.97 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 497.0 g/mol = 0.00497 g = 4.97 mg

  • Weigh the this compound powder: Carefully weigh out the calculated mass of this compound and place it in a sterile vial. Note: If you have a pre-weighed vial (e.g., 10 mg), proceed to step 3 and adjust the solvent volume accordingly.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 10 mg of this compound, you would add 2.012 mL of DMSO to achieve a 10 mM concentration.[7]

  • Dissolve the compound:

    • Cap the vial securely and vortex the solution until the powder is completely dissolved.

    • If dissolution is slow, you may gently warm the vial to 37°C for a few minutes and/or place it in an ultrasonic bath for a short period.[1][5]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot for storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[2]

  • Store properly: Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage.[2][3]

Visual Workflow

G cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_storage Storage start Start: Obtain this compound Powder weigh Weigh 4.97 mg this compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Visually Inspect Solution dissolve->check troubleshoot Incomplete Dissolution? check->troubleshoot No aliquot Aliquot into Single-Use Vials check->aliquot Yes, Clear Solution warm Warm to 37°C troubleshoot->warm Yes sonicate Sonicate warm->sonicate sonicate->dissolve store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

References

Technical Support Center: Managing WZ4003-Associated Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential autofluorescence issues when using the kinase inhibitor WZ4003 in cellular and tissue imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent and selective dual inhibitor of NUAK1 (ARK5) and NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][2][3] It is also a mutant-selective EGFR inhibitor, particularly effective against the T790M mutation found in non-small cell lung cancer.[2] Its high specificity makes it a valuable tool for studying signaling pathways regulated by these kinases.[1][4]

Q2: What is autofluorescence and why is it a problem in imaging?

Autofluorescence is the natural emission of light by biological materials or introduced substances (like drugs) when they are excited by light, which is not due to the specific fluorescent probes used in an experiment.[5] This background fluorescence can obscure the signal from the intended fluorescent labels, leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting imaging data.[5][6]

Q3: Does this compound cause autofluorescence?

While there is no direct published data detailing the autofluorescent properties of this compound, its chemical structure contains a pyrimidine core. Pyrimidine derivatives have been shown to exhibit fluorescence, typically in the blue-green region of the spectrum.[7] Therefore, it is plausible that this compound could contribute to autofluorescence in this spectral range.

Q4: How can I determine if this compound is causing autofluorescence in my experiment?

To identify the source of autofluorescence, you should include the following controls in your imaging experiment:

  • Unlabeled Control: Cells or tissue treated with your experimental workflow but without any fluorescent labels.

  • Vehicle Control: Cells or tissue treated with the vehicle (e.g., DMSO) used to dissolve this compound.

  • This compound-Treated, Unlabeled Control: Cells or tissue treated with this compound at the working concentration, but without any fluorescent labels.

By comparing the fluorescence in these controls, you can determine the baseline autofluorescence of your sample and assess the contribution of this compound.

Troubleshooting Guide

Issue: High background fluorescence in this compound-treated samples.

High background fluorescence can be caused by this compound itself, the biological sample, or the experimental procedure. The following steps provide a systematic approach to troubleshooting this issue.

Step 1: Identify the Source of Autofluorescence

Use the control samples mentioned in FAQ Q4 to pinpoint the origin of the high background.

Step 2: Optimize Your Imaging Protocol

If autofluorescence is a significant problem, consider the following protocol modifications:

  • Choice of Fluorophores: Select fluorophores that emit in the far-red or near-infrared spectrum, as endogenous and drug-induced autofluorescence is often weaker in these regions.[6]

  • Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[5] Consider using an organic solvent fixative like ice-cold methanol or ethanol, or minimizing the fixation time.[6]

  • Washing Steps: Ensure thorough washing after fixation and antibody incubation steps to remove residual reagents.

Step 3: Implement Autofluorescence Quenching Techniques

If protocol optimization is insufficient, various chemical treatments can be used to reduce autofluorescence.

Quenching MethodTarget Autofluorescence SourceConsiderations
Sodium Borohydride Aldehyde-induced autofluorescenceCan have variable effects and may impact antigenicity.
Sudan Black B Lipofuscin and other endogenous sourcesCan introduce a dark precipitate; requires careful optimization.
TrueVIEW™/TrueBlack™ Broad-spectrum autofluorescenceCommercially available kits that are generally effective and easy to use.
Copper Sulfate Heme groups (from red blood cells)Can be effective for tissue sections with high blood content.

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Reducing Autofluorescence

This protocol is suitable for frozen or paraffin-embedded tissue sections.

  • Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • Perform antigen retrieval if required.

  • Wash sections in PBS.

  • Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.

  • Incubate sections in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash extensively with 70% ethanol to remove excess Sudan Black B.

  • Wash with PBS.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for samples fixed with formaldehyde or glutaraldehyde.

  • After fixation and washing, prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your blocking and antibody incubation steps.

Quantitative Data

Table 1: this compound Inhibitory Concentrations

TargetIC50
NUAK120 nM
NUAK2100 nM

Data sourced from Banerjee et al. (2014).[1]

Table 2: Recommended Fluorophore Selection to Avoid Potential this compound Autofluorescence

Potential Autofluorescence Range (Inferred)Recommended Fluorophore Excitation/EmissionExample Fluorophores
Blue-Green (400-550 nm)> 600 nmAlexa Fluor 647, Cy5, DyLight 650

Visualizations

Caption: A logical workflow for troubleshooting this compound-associated autofluorescence.

egfr_pathway Simplified EGFR Signaling Pathway and this compound Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR Mutant EGFR (e.g., T790M) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream pro-survival pathways.

References

WZ4003 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WZ4003. The information is designed to help interpret unexpected experimental outcomes and provide guidance on appropriate follow-up experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced or no efficacy of this compound in our cell-based assays, even at concentrations that were previously effective. What could be the cause?

A1: Reduced efficacy of this compound can stem from several factors, including inhibitor stability, cell line integrity, and the development of resistance.

  • Inhibitor Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. We recommend preparing fresh aliquots from a powder stock stored at -20°C for no longer than 3 years. For in-use solutions, it is advisable to use them the same day they are prepared.

  • Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Acquired Resistance: The most common cause of a gradual or sudden loss of efficacy is acquired resistance. A known mechanism of resistance to this compound is the acquisition of a gatekeeper mutation in its primary target, NUAK1. The A195T mutation in NUAK1 can render the kinase approximately 50-fold more resistant to this compound.[1][2]

Troubleshooting Workflow for Reduced Efficacy:

G start Reduced this compound Efficacy Observed check_inhibitor Verify this compound Integrity (Fresh stock, proper storage) start->check_inhibitor check_cells Confirm Cell Line Identity (STR Profiling) check_inhibitor->check_cells If inhibitor is viable sequence_nuak1 Sequence NUAK1 for A195T Mutation check_cells->sequence_nuak1 If cell line is correct wild_type NUAK1 is Wild-Type sequence_nuak1->wild_type  Negative mutant NUAK1 A195T Mutant Detected sequence_nuak1->mutant  Positive consider_off_target Consider Alternative Resistance Mechanisms (e.g., pathway redundancy, drug efflux) wild_type->consider_off_target confirm_resistance Confirm Resistance with Dose-Response Curve Shift mutant->confirm_resistance

Caption: Troubleshooting workflow for reduced this compound efficacy.

Q2: We are using this compound to target mutant EGFR (L858R/T790M) but are not observing the expected level of inhibition of downstream signaling (e.g., p-ERK, p-AKT). Why might this be?

A2: While this compound has high affinity for the L858R/T790M mutant EGFR, lack of downstream signaling inhibition could be due to several factors.[3][4]

  • Cellular Context: The efficacy of EGFR inhibitors can be highly dependent on the cellular background. The presence of parallel signaling pathways that can compensate for EGFR inhibition (e.g., MET amplification) can lead to sustained downstream signaling.

  • Inhibitor Concentration and Treatment Time: Ensure that the concentration and duration of this compound treatment are sufficient to inhibit EGFR signaling in your specific cell model. A dose-response and time-course experiment is recommended.

  • Paradoxical Pathway Activation (Hypothetical): Although not specifically documented for this compound, some kinase inhibitors can cause paradoxical activation of the MAPK pathway in cells with upstream mutations (e.g., RAS mutations). This occurs when the inhibitor promotes dimerization and transactivation of the kinase. If your cell line harbors a RAS mutation, this is a theoretical possibility to investigate.

Signaling Pathway: EGFR and Potential Bypass Mechanisms

G cluster_0 Cell Membrane EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling and potential bypass via MET.

Q3: We are observing unexpected off-target effects in our experiments. How selective is this compound?

A3: this compound is a highly selective kinase inhibitor. Kinome profiling has demonstrated that at a concentration of 1 µM, this compound does not significantly inhibit 139 other kinases, including ten members of the closely related AMPK family.[1][2][3][5] In cellular assays using HEK-293 cells, this compound did not inhibit the phosphorylation of AMPK substrates.[2] However, it is important to note that "off-target" effects can sometimes be misinterpreted and may be related to the inhibition of the intended target in a previously uncharacterized signaling pathway.

To confirm that the observed phenotype is due to on-target inhibition of NUAK1, a rescue experiment using a this compound-resistant NUAK1 mutant (A195T) can be performed.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
NUAK120[1][2][3][4][5][6]
NUAK2100[1][2][3][4][5][6]

Table 2: Cellular Activity of this compound in U2OS Cells

AssayConcentrationEffect
MYPT1 Phosphorylation10 µMInhibition
Cell Proliferation10 µMReduced by 50%
Cell Invasion10 µMImpaired

Key Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation

This protocol is adapted from standard western blotting procedures to assess the phosphorylation status of EGFR and downstream targets like AKT and ERK.

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at desired concentrations for the appropriate duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on a 4-12% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol outlines the steps for quantifying apoptosis via flow cytometry.

  • Cell Treatment:

    • Seed cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control (DMSO).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect cells. For suspension cells, collect by centrifugation.

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Validation of Resistance via NUAK1 A195T Mutant

This protocol describes how to confirm that resistance to this compound is mediated by the A195T mutation in NUAK1.

  • Site-Directed Mutagenesis:

    • Generate the A195T mutation in a NUAK1 expression vector using a site-directed mutagenesis kit.

  • Transfection:

    • Transfect cells with either wild-type NUAK1 or the NUAK1 A195T mutant expression vector. A mock transfection or empty vector control should be included.

  • This compound Treatment and Western Blot:

    • After 24-48 hours, treat the transfected cells with a range of this compound concentrations.

    • Perform a western blot to assess the phosphorylation of a known NUAK1 substrate, such as MYPT1 at Ser445.

  • Data Analysis:

    • In cells expressing wild-type NUAK1, this compound should inhibit MYPT1 phosphorylation in a dose-dependent manner.

    • In cells expressing the NUAK1 A195T mutant, the inhibitory effect of this compound on MYPT1 phosphorylation should be significantly reduced.[1]

References

Technical Support Center: Ensuring Complete Inhibition of NUAK1/2 with WZ4003

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WZ4003 to inhibit NUAK1 and NUAK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and highly specific small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2 (also known as SNARK, SNF1/AMPK-related kinase).[1][2][3][4] It belongs to the AMPK-related kinase (ARK) family.[5] this compound inhibits both isoforms, making it a valuable tool for studying their roles in various biological processes.[2][6]

Q2: What are the IC50 values of this compound for NUAK1 and NUAK2?

The in vitro IC50 values for this compound are approximately 20 nM for NUAK1 and 100 nM for NUAK2.[3][4][6][7][8][9]

Q3: How specific is this compound?

This compound is remarkably specific for NUAK1 and NUAK2. It has been tested against a panel of 139 other protein kinases, including 10 closely related AMPK family members, and showed no significant inhibition at a concentration of 1 µM.[2][6][9]

Q4: What is the recommended working concentration of this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type and the specific biological process being investigated. However, a concentration range of 3-10 µM has been shown to be effective for inhibiting the phosphorylation of the NUAK1/2 substrate MYPT1 in HEK-293 cells.[4][6][7] For experiments on cell migration, invasion, and proliferation in U2OS cells and mouse embryonic fibroblasts (MEFs), a concentration of 10 µM has been successfully used.[4][6][7]

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 14 mg/mL and 25 mM, respectively.[8][10] It is sparingly soluble in aqueous buffers.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Stock solutions can be stored at -20°C for up to 6 months or -80°C for up to a year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[4] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

IssuePossible CauseRecommendation
Incomplete inhibition of NUAK1/2 activity Suboptimal this compound concentration: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting range is 1-10 µM.
Poor solubility of this compound: The compound may have precipitated out of solution.Ensure the stock solution is fully dissolved before diluting into aqueous media. Warm the tube at 37°C or use an ultrasonic bath to aid dissolution.[1] Prepare fresh working solutions for each experiment.
Degradation of this compound: The compound may have degraded due to improper storage.Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
Observed off-target effects High this compound concentration: Although highly specific, very high concentrations may lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Cell line-specific sensitivities: Some cell lines may be more sensitive to off-target effects.To confirm that the observed phenotype is due to NUAK1 inhibition, use a rescue experiment with an inhibitor-resistant NUAK1 mutant (A195T).[2][6] This mutant is approximately 50-fold more resistant to this compound.[2][6]
Variability in experimental results Inconsistent this compound preparation: Differences in stock solution preparation and handling can lead to variability.Standardize the protocol for preparing and storing this compound solutions.
Cell culture conditions: Factors such as cell density and passage number can influence the cellular response.Maintain consistent cell culture practices throughout your experiments.

Quantitative Data Summary

ParameterValueKinaseReference
IC50 20 nMNUAK1[3][4][6][7][8][9]
100 nMNUAK2[3][4][6][7][8][9]
Effective Cellular Concentration 3-10 µMNUAK1/2[4][6][7]
Solubility in DMSO ~14 mg/mL (~28 mM)N/A[10]
>7.85 mg/mLN/A[1]
25 mMN/A[8]
Solubility in DMF ~14 mg/mLN/A[10]
Aqueous Solubility Sparingly solubleN/A[10]

Experimental Protocols

In Vitro Kinase Assay for this compound IC50 Determination

This protocol is adapted from studies characterizing this compound.[6][7]

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 µM of a substrate peptide (e.g., Sakamototide), and 100 ng of recombinant GST-NUAK1 or GST-NUAK2.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding 100 µM [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Quantification: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and wash three times with 50 mM orthophosphoric acid. Measure the incorporation of ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cellular Assay for NUAK1/2 Inhibition

This protocol describes how to assess the inhibition of NUAK1/2 in a cellular context by monitoring the phosphorylation of a downstream target.[6]

  • Cell Culture: Plate cells (e.g., HEK-293) and grow to the desired confluency.

  • This compound Treatment: Treat the cells with various concentrations of this compound (or a DMSO control) for a predetermined time (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known NUAK1/2 substrate (e.g., phospho-MYPT1 Ser445).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., total MYPT1) or a loading control (e.g., GAPDH or β-actin).

Visualizations

NUAK1_2_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Cell_Proliferation Cell Proliferation NUAK1->Cell_Proliferation NUAK2->MYPT1 Phosphorylates (Ser445) This compound This compound This compound->NUAK1 This compound->NUAK2 PP1 PP1 MYPT1->PP1 Regulates Cell_Adhesion Cell Adhesion & Migration PP1->Cell_Adhesion

Caption: Simplified LKB1-NUAK1/2 signaling pathway and its inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Culture (e.g., HEK-293, U2OS) Start->Cell_Culture WZ4003_Treatment This compound Treatment (Dose-response) Cell_Culture->WZ4003_Treatment Cell_Lysis Cell Lysis WZ4003_Treatment->Cell_Lysis Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) WZ4003_Treatment->Phenotypic_Assay Western_Blot Western Blot (p-MYPT1, Total MYPT1) Cell_Lysis->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for validating this compound-mediated NUAK1/2 inhibition.

References

Validation & Comparative

A Head-to-Head Comparison of WZ4003 and HTH-01-015 in NUAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WZ4003 and HTH-01-015, two inhibitors of the NUAK1 kinase. This document synthesizes experimental data to evaluate their performance, selectivity, and cellular effects.

NUAK1 (NUAK family, SNF1-like kinase, 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a key regulator of cellular processes including cell adhesion, migration, and proliferation.[1][2] Its activity is implicated in several pathologies, making it a compelling target for therapeutic development. This compound and HTH-01-015 have emerged as potent small molecule inhibitors of NUAK1, providing valuable tools to probe its biological functions.[1][3]

In Vitro Kinase Inhibition

This compound and HTH-01-015 have been characterized as highly selective inhibitors of NUAK kinases.[1][3] this compound demonstrates potent inhibition of both NUAK1 and its isoform NUAK2, with IC50 values of 20 nM and 100 nM, respectively.[1][4][5][6] In contrast, HTH-01-015 is a highly selective inhibitor of NUAK1, with an IC50 of 100 nM, and displays over 100-fold greater selectivity for NUAK1 over NUAK2 (IC50 >10 µM).[1][3][4]

CompoundTargetIC50 (nM)
This compound NUAK120[1][4][5]
NUAK2100[1][4][5]
HTH-01-015 NUAK1100[1][3][4]
NUAK2>10,000[3][4]

Table 1: Inhibitory Activity of this compound and HTH-01-015 against NUAK1 and NUAK2.

Kinase Selectivity Profile

Both inhibitors have been profiled against a panel of 139 different kinases and have demonstrated remarkable specificity for the NUAK family.[1][3][6] Apart from NUAK1 and NUAK2 for this compound and NUAK1 for HTH-01-015, neither compound significantly inhibited the other kinases tested, including ten members of the closely related AMPK family.[1][6] This high degree of selectivity underscores their utility as specific chemical probes for dissecting NUAK1-mediated signaling pathways.

Cellular Activity

The efficacy of this compound and HTH-01-015 has been demonstrated in various cellular assays, where they effectively inhibit NUAK1-mediated phosphorylation of its downstream substrate, MYPT1 (Myosin Phosphatase Target Subunit 1), at Ser445.[1][3][6] Inhibition of this phosphorylation event leads to downstream functional consequences, including reduced cell migration, invasion, and proliferation.[3][6] In U2OS and mouse embryonic fibroblast (MEF) cell lines, treatment with either this compound or HTH-01-015 phenocopies the effects of NUAK1 knockdown or knockout.[3][6]

AssayCell LineEffect of this compound (10 µM)Effect of HTH-01-015 (10 µM)
Cell Migration MEFsMarkedly reduced[3]Markedly reduced[3]
Cell Invasion U2OSMarkedly inhibited[3][4]Markedly inhibited[3][4]
Cell Proliferation U2OS, MEFsSuppressed[3][4]Suppressed[3][4]

Table 2: Cellular Effects of this compound and HTH-01-015.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NUAK1 signaling pathway and a typical experimental workflow for evaluating NUAK1 inhibitors.

NUAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_nuak1 NUAK1 Kinase cluster_downstream Downstream Effectors & Cellular Processes LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Cell_Proliferation Cell Proliferation NUAK1->Cell_Proliferation Promotes Cell_Adhesion Cell Adhesion MYPT1->Cell_Adhesion Regulates Cell_Migration Cell Migration Cell_Adhesion->Cell_Migration

Caption: NUAK1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling (Panel of 139 Kinases) Cell_Culture Cell Culture (e.g., U2OS, MEFs) Inhibitor_Treatment Treatment with This compound or HTH-01-015 Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-MYPT1 Ser445) Inhibitor_Treatment->Western_Blot Migration_Assay Wound Healing Assay Inhibitor_Treatment->Migration_Assay Invasion_Assay Matrigel Transwell Assay Inhibitor_Treatment->Invasion_Assay Proliferation_Assay CellTiter 96 AQueous One Solution Cell Proliferation Assay Inhibitor_Treatment->Proliferation_Assay

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound and HTH-01-015 was determined using an in vitro kinase assay with purified recombinant GST-NUAK1 or GST-NUAK2.[7] The assay measures the incorporation of ³²P from [γ-³²P]ATP into a synthetic peptide substrate, Sakamototide.[7] Reactions were carried out in a 50 µL volume and incubated at 30°C for 30 minutes.[7] The reaction was terminated by spotting the mixture onto P81 phosphocellulose paper, followed by washing with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[7] The amount of ³²P incorporated into the substrate was quantified by Cerenkov counting.[7] IC50 values were calculated from the dose-response curves.[8]

Cell Migration (Wound Healing) Assay

Mouse embryonic fibroblasts (MEFs) were seeded in culture inserts to create a confluent monolayer.[3] A 500 µm gap or "wound" was created by removing the insert.[2] Cells were then treated with 10 µM of either this compound or HTH-01-015, or vehicle control, and incubated for 16-24 hours.[2][3] The migration of cells into the wound area was monitored by time-lapse microscopy, and the rate of wound closure was quantified.[3]

Cell Invasion Assay

The invasive capacity of U2OS cells was assessed using a Matrigel Transwell invasion assay.[3][4] Cells were seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel, a basement membrane extract.[3][9] The lower chamber contained a chemoattractant. Cells were treated with 10 µM of this compound or HTH-01-015.[3][4] After incubation, non-invading cells were removed from the top of the insert, and the cells that had invaded through the Matrigel to the bottom of the membrane were stained and counted.[9]

Cell Proliferation Assay

Cell proliferation was measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[3][7] U2OS or MEF cells were seeded in 96-well plates and treated with 10 µM of this compound or HTH-01-015.[3][7] The assay was carried out over a period of 5 days.[3][7] The assay reagent was added to the wells, and after incubation, the absorbance was measured at 490 nm to determine the number of viable cells.[3]

Conclusion

Both this compound and HTH-01-015 are potent and highly selective inhibitors of NUAK1. The primary distinction between the two compounds lies in their activity against NUAK2; this compound is a dual NUAK1/2 inhibitor, while HTH-01-015 is highly selective for NUAK1. This difference makes them valuable complementary tools for researchers. HTH-01-015 is ideal for studies focused specifically on the role of NUAK1, whereas this compound can be used to investigate the combined roles of NUAK1 and NUAK2. The experimental data consistently demonstrate their ability to inhibit NUAK1 signaling and associated cellular processes, solidifying their status as critical research tools in the study of NUAK kinase biology.

References

A Comparative Guide to WZ4003 and Other Selective NUAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of WZ4003 with other selective Novel (Nua) Kinase (NUAK) inhibitors, offering insights into their performance based on available experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to NUAK Inhibition

NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK)-related kinase family, activated by the tumor suppressor kinase LKB1.[1][2] They play crucial roles in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of NUAK signaling is implicated in several diseases, making them attractive therapeutic targets. This compound was one of the first highly specific and potent inhibitors developed for NUAK kinases.[3] This guide compares this compound with other notable selective NUAK inhibitors: HTH-01-015, XMD-17-51, XMD-18-42, and the this compound derivative, 9q.

Performance Comparison of Selective NUAK Inhibitors

The following tables summarize the in vitro inhibitory activity and selectivity of this compound and its counterparts against NUAK1 and NUAK2.

Table 1: Inhibitory Activity (IC50) of Selective NUAK Inhibitors

InhibitorNUAK1 IC50 (nM)NUAK2 IC50 (nM)Selectivity Profile
This compound 20[2][3]100[2][3]Dual NUAK1/NUAK2 inhibitor
HTH-01-015 100[2]>10,000[2]Selective for NUAK1
XMD-17-51 1.5Not specified, but does not significantly inhibit NUAK2Potent NUAK1 inhibitor, less selective than this compound and HTH-01-015
XMD-18-42 30Not specified, but does not significantly inhibit NUAK2Potent NUAK1 inhibitor, less selective than this compound and HTH-01-015
9q More potent than this compound (specific IC50 not provided)[1][4]Stronger inhibitory activity than this compound (specific IC50 not provided)[1][4]Dual NUAK1/NUAK2 inhibitor

Table 2: Kinase Selectivity of this compound and HTH-01-015

InhibitorNumber of Kinases ProfiledOff-Target Kinases Significantly Inhibited
This compound 139[2][3]None reported[2][3]
HTH-01-015 139[2]None reported[2]

Experimental Data and Cellular Effects

This compound and other selective NUAK inhibitors have been demonstrated to impact various cellular functions, consistent with the known roles of NUAK kinases.

  • Inhibition of MYPT1 Phosphorylation: A key downstream substrate of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1).[2] this compound and HTH-01-015 have been shown to effectively inhibit the phosphorylation of MYPT1 at Ser445 in cellular assays.[2]

  • Cell Migration and Invasion: In wound-healing assays, both this compound and HTH-01-015 significantly inhibit the migration of mouse embryonic fibroblasts (MEFs) to a degree comparable to NUAK1 knockout.[2][5] Similarly, these inhibitors impair the invasive potential of U2OS cells in 3D cell invasion assays.[5]

  • Cell Proliferation: this compound and HTH-01-015 have been shown to inhibit the proliferation of MEFs and U2OS cells.[2][5] The this compound derivative, 9q, also demonstrates stronger inhibition of tumor cell proliferation compared to this compound.[1][4]

  • Apoptosis: Compound 9q has been reported to be more effective at inducing apoptosis in tumor cells than its parent compound, this compound.[1]

NUAK Signaling Pathway

The diagram below illustrates the canonical NUAK signaling pathway, highlighting the upstream activation by LKB1 and the downstream phosphorylation of MYPT1, a key event regulated by NUAK kinases.

NUAK_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) NUAK2->MYPT1 Phosphorylates Cell_Processes Cell Adhesion, Migration, Proliferation MYPT1->Cell_Processes Regulates

Canonical NUAK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified NUAK enzyme (e.g., GST-NUAK1 or GST-NUAK2), a kinase buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2), a substrate peptide (e.g., Sakamototide), and [γ-32P]ATP.[6]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) dissolved in DMSO to the reaction mixture. A DMSO-only control is included.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor dilutions Mix Mix reagents and inhibitor in reaction buffer Reagents->Mix Incubate Incubate at 30°C Mix->Incubate Stop Terminate reaction Incubate->Stop Spot Spot on P81 paper Stop->Spot Wash Wash to remove free ATP Spot->Wash Count Scintillation counting Wash->Count Plot Plot % activity vs. [Inhibitor] Count->Plot IC50 Determine IC50 Plot->IC50

Workflow for an in vitro kinase assay.
Cell Migration (Wound-Healing) Assay

This assay assesses the effect of inhibitors on the ability of a cell monolayer to close a "wound."

  • Cell Seeding: Plate cells in a multi-well plate and grow them to confluence.

  • Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.

  • Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing the test inhibitor or vehicle control (DMSO).

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points for both treated and control wells. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.

Cell Invasion (Transwell) Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Use a Transwell insert with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cells in serum-free media in the upper chamber of the Transwell insert.

  • Chemoattractant and Inhibitor: Add media containing a chemoattractant (e.g., fetal bovine serum) and the test inhibitor or vehicle control to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

  • Cell Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye like crystal violet.

  • Data Analysis: Count the number of stained cells in several fields of view under a microscope. Compare the number of invading cells in the treated versus control groups.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Inhibitor Treatment: Add different concentrations of the test inhibitor or vehicle control to the wells.

  • Incubation: Incubate the plate for a period of time to allow for cell proliferation (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound remains a valuable tool for studying NUAK signaling as a potent dual inhibitor of NUAK1 and NUAK2 with high selectivity. For researchers specifically interested in the role of NUAK1, HTH-01-015 offers a selective alternative. While XMD-17-51 and XMD-18-42 provide even greater potency for NUAK1, their reduced selectivity should be considered in experimental design. The this compound derivative, 9q, shows promise as a more potent dual NUAK inhibitor, though further characterization is needed. The choice of inhibitor will ultimately depend on the specific research question and the desired balance between potency, selectivity, and the targeted NUAK isoform(s). This guide provides the necessary data and protocols to make an informed decision for future studies on NUAK biology and its therapeutic potential.

References

On-Target Validation of WZ4003 Using NUAK1/2 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NUAK1/2 inhibitor, WZ4003, with genetic knockout of its targets, NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2. The experimental data herein demonstrates the on-target activity of this compound, establishing it as a selective chemical probe for studying NUAK-mediated signaling pathways.

Introduction to this compound and its Targets

This compound is a potent and highly specific inhibitor of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in various cellular processes, including cell proliferation, migration, and invasion.[1][3] this compound exhibits strong inhibitory activity with IC50 values of 20 nM for NUAK1 and 100 nM for NUAK2.[1][2][4] Its high selectivity is underscored by the fact that it does not significantly inhibit 139 other kinases, including ten members of the AMPK family.[1]

The NUAK1/2 Signaling Pathway

NUAK1 and NUAK2 are key downstream effectors of the LKB1 tumor suppressor. Once activated by LKB1, NUAK1/2 kinases phosphorylate downstream substrates, a key one being Myosin Phosphatase Target Subunit 1 (MYPT1).[1] Phosphorylation of MYPT1 is a well-characterized event regulated by NUAK1.[1] This pathway plays a crucial role in regulating cellular processes such as cell adhesion, migration, and proliferation.[1][5]

NUAK_Signaling_Pathway LKB1 LKB1 NUAK1_2 NUAK1 / NUAK2 LKB1->NUAK1_2 Activates MYPT1 MYPT1 NUAK1_2->MYPT1 Phosphorylates (Ser445) This compound This compound This compound->NUAK1_2 Inhibits Cell_Processes Cell Migration, Proliferation, Invasion MYPT1->Cell_Processes Regulates

Caption: Simplified NUAK1/2 signaling pathway.

On-Target Validation: this compound vs. NUAK1/2 Knockout

To validate that the cellular effects of this compound are a direct consequence of NUAK1/2 inhibition, its phenotypic effects were compared to those observed in NUAK1 knockout or knockdown cells.[1][3] Studies have consistently shown that pharmacological inhibition of NUAK1/2 with this compound phenocopies the genetic ablation of NUAK1.[1][5]

Comparative Data on Cellular Phenotypes

The following tables summarize the quantitative effects of NUAK1/2 silencing and this compound treatment on key cellular processes. While direct side-by-side experiments in the same cell line under identical conditions are not always available in a single publication, the collective data strongly supports the on-target action of this compound.

Table 1: Effect of NUAK1/2 Silencing on Cellular Processes

Cell LineTargetAssayEffectReference
WPMY-1NUAK1Proliferation (EdU)~60% decrease[6]
WPMY-1NUAK2Proliferation (EdU)~70% decrease[6]
WPMY-1NUAK1Cell Viability (CCK-8)~31% decrease[6]
WPMY-1NUAK2Cell Viability (CCK-8)~49% decrease[6]

Table 2: Effect of this compound on Cellular Processes

Cell LineConcentrationAssayEffectReference
MEFs10 µMProliferationInhibition to a similar extent as NUAK1 knockout[1]
U2OS10 µMProliferationInhibition to a similar extent as NUAK1 shRNA knockdown[1]
MEFs10 µMMigration (Wound Healing)Significant inhibition, similar to NUAK1 knockout[1][5]
U2OS10 µMInvasion (3D Matrigel)Marked inhibition, similar to NUAK1 knockdown[1][3]
WPMY-110 µMProliferation (EdU)~71% decrease[6]

These findings demonstrate that this compound treatment effectively mimics the cellular consequences of NUAK1/2 loss of function, providing strong evidence for its on-target activity.[1][3][5]

Experimental Workflow for On-Target Validation

The validation of this compound's on-target effects typically follows a workflow that involves generating knockout cell lines and comparing the phenotypic outcomes with those of this compound treatment in wild-type cells.

Experimental_Workflow start Start crispr Generate NUAK1/2 KO Cell Line (e.g., CRISPR-Cas9) start->crispr wt_cells Wild-Type (WT) Cell Line start->wt_cells assays Perform Cellular Assays: - Proliferation - Migration - Invasion crispr->assays treat_this compound Treat WT Cells with this compound wt_cells->treat_this compound treat_this compound->assays compare Compare Phenotypes assays->compare conclusion Conclusion: This compound phenocopies NUAK1/2 KO compare->conclusion

Caption: Workflow for this compound on-target validation.

Experimental Protocols

Generation of NUAK1/2 Knockout Cell Lines (CRISPR-Cas9)

This protocol provides a general framework for generating NUAK1/2 knockout cell lines using CRISPR-Cas9. Specific parameters may need to be optimized for different cell types.

  • gRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of NUAK1 and NUAK2 to induce frameshift mutations.

    • Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pX458).

  • Transfection:

    • Transfect the Cas9-sgRNA plasmids into the target cell line (e.g., U2OS or MEFs) using a suitable transfection reagent.

  • Single-Cell Cloning:

    • Two days post-transfection, isolate single cells into 96-well plates via fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a vector with a fluorescent marker) or by limiting dilution.

  • Expansion and Validation:

    • Expand the single-cell clones.

    • Extract genomic DNA from the expanded clones.

    • Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of NUAK1/2 protein expression in validated knockout clones by Western blotting.

Cell Proliferation Assay
  • Cell Seeding:

    • Seed wild-type, NUAK1/2 knockout, and this compound-treated wild-type cells in 96-well plates at a density of 2,000-3,000 cells per well.

  • Treatment:

    • For the this compound treatment group, add the compound at the desired concentration (e.g., 10 µM). Add a vehicle control (e.g., DMSO) to the wild-type and knockout control wells.

  • Incubation:

    • Incubate the plates for a period of up to 5 days.

  • Quantification:

    • At desired time points, assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

    • Measure the absorbance or fluorescence using a plate reader.

Wound Healing (Migration) Assay
  • Cell Seeding:

    • Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation:

    • Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.

  • Treatment:

    • Wash the wells to remove detached cells and add fresh media containing either this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is closed.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure to quantify cell migration.

3D Cell Invasion Assay (Matrigel)
  • Chamber Preparation:

    • Coat the upper chambers of Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Resuspend cells in serum-free medium and seed them into the upper chambers. If testing this compound, include the inhibitor in the cell suspension.

  • Incubation:

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chambers.

    • Incubate the chambers for 24-48 hours to allow for cell invasion through the Matrigel.

  • Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Conclusion

The consistent phenocopying of NUAK1 knockout by this compound across multiple cellular assays, including proliferation, migration, and invasion, provides compelling evidence for its on-target specificity.[1][3][5] This makes this compound a valuable and reliable tool for researchers investigating the physiological and pathological roles of NUAK1 and NUAK2 signaling.

References

Utilizing the WZ4003-Resistant A195T Mutant for Robust Control Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of NUAK family kinases, establishing the specificity of chemical probes is paramount. This guide provides a comparative analysis of using the WZ4003-resistant NUAK1 A195T mutant as a definitive control for experiments involving the potent NUAK inhibitor, this compound. While this compound is a highly selective inhibitor of NUAK1 and NUAK2, it also exhibits inhibitory activity against the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR)[1]. Therefore, employing the A195T mutant is crucial for delineating the specific effects of this compound on NUAK1-mediated signaling pathways.

Performance Comparison: Wild-Type vs. A195T Mutant NUAK1

The A195T mutation in NUAK1 renders the kinase approximately 50-fold more resistant to this compound without compromising its basal kinase activity[2][3][4]. This makes it an ideal negative control to confirm that the cellular effects observed upon this compound treatment are a direct result of NUAK1 inhibition.

Table 1: In Vitro Kinase Inhibition
KinaseInhibitorIC50 (nM)Fold Resistance
Wild-Type NUAK1This compound20-
A195T Mutant NUAK1This compound~900~45x
Wild-Type NUAK2This compound100-

Data synthesized from multiple sources indicating a significant shift in IC50 for the A195T mutant.[2][3][4]

Table 2: Cellular Activity of this compound
Cell Line/ConditionAssayEndpointEffect of this compound
U2OSProliferationCell ViabilityInhibition
MEFsProliferationCell ViabilityInhibition
MEFsMigrationWound HealingInhibition
U2OSInvasion3D Invasion AssayInhibition
HEK-293 expressing A195T NUAK1PhosphorylationMYPT1 Ser445No Inhibition

This table summarizes the demonstrated effects of this compound on various cellular processes, which are abrogated in cells expressing the resistant A195T mutant.[2]

Signaling Pathways and Experimental Workflows

To visually represent the critical role of the A195T mutant in validating this compound's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1_WT Wild-Type NUAK1 LKB1->NUAK1_WT Activates NUAK1_A195T A195T Mutant NUAK1 LKB1->NUAK1_A195T Activates MYPT1 MYPT1 NUAK1_WT->MYPT1 Phosphorylates NUAK1_A195T->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 Cell_Effects Cell Migration & Proliferation pMYPT1->Cell_Effects Regulates This compound This compound This compound->NUAK1_WT Inhibits This compound->NUAK1_A195T Resistant

NUAK1 signaling pathway and this compound inhibition.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Expected Outcome WT_cells Cells expressing Wild-Type NUAK1 Treatment_WT Treat with this compound or DMSO (Vehicle) WT_cells->Treatment_WT Mutant_cells Cells expressing A195T Mutant NUAK1 Treatment_Mutant Treat with this compound or DMSO (Vehicle) Mutant_cells->Treatment_Mutant Western_Blot Western Blot for p-MYPT1 (Ser445) Treatment_WT->Western_Blot Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) Treatment_WT->Phenotypic_Assay Treatment_Mutant->Western_Blot Treatment_Mutant->Phenotypic_Assay Outcome_WT This compound inhibits p-MYPT1 and phenotype Western_Blot->Outcome_WT In WT cells Outcome_Mutant This compound has no effect Western_Blot->Outcome_Mutant In Mutant cells Phenotypic_Assay->Outcome_WT In WT cells Phenotypic_Assay->Outcome_Mutant In Mutant cells

Workflow for validating this compound specificity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of wild-type and A195T mutant NUAK1.

  • Enzyme Preparation: Purify active GST-tagged wild-type NUAK1 and A195T mutant NUAK1 from transiently transfected HEK-293 cells using glutathione-Sepharose.

  • Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction volume containing:

    • 100 ng of purified NUAK1 (wild-type or A195T)

    • 50 mM Tris/HCl (pH 7.5)

    • 0.1 mM EGTA

    • 10 mM magnesium acetate

    • 200 µM Sakamototide (substrate peptide)

    • 0.1 mM [γ-32P]ATP (specific activity of 450–500 c.p.m./pmol)

    • Varying concentrations of this compound dissolved in DMSO (include a DMSO-only control).

  • Incubation: Incubate the reactions for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM.

  • Quantification: Spot 40 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times in 50 mM orthophosphoric acid, followed by an acetone rinse. Air dry the paper and quantify the incorporated [γ-32P]ATP into the substrate using Cerenkov counting.

  • Data Analysis: Express the results as a percentage of the DMSO control. Calculate IC50 values using non-linear regression analysis with software such as GraphPad Prism.[2]

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth of cells and demonstrates the resistance conferred by the A195T mutation.

  • Cell Seeding: Seed U2OS cells (2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (3,000 cells/well) in 96-well plates.

  • Treatment: Add this compound (e.g., 10 µM) or a vehicle control (DMSO) to the wells. For control experiments, use cells stably expressing either wild-type NUAK1 or the A195T mutant.

  • Incubation: Culture the cells for 5 days.

  • Quantification: Measure cell proliferation using a colorimetric assay such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS). Read the absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percentage of proliferation inhibition.[2]

Western Blot for MYPT1 Phosphorylation

This method is used to confirm that this compound inhibits NUAK1 activity in a cellular context by measuring the phosphorylation of its downstream target, MYPT1.

  • Cell Culture and Treatment: Culture HEK-293 cells stably expressing either HA-tagged wild-type NUAK1 or HA-tagged A195T NUAK1. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing 50 mM Tris/HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM sodium orthovanadate, 10 mM sodium β-glycerophosphate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA or Bradford assay.

  • Immunoprecipitation (Optional but recommended for endogenous protein): Incubate a portion of the cell lysate with an anti-MYPT1 antibody to immunoprecipitate endogenous MYPT1.

  • SDS-PAGE and Transfer: Separate the protein samples (either whole cell lysates or immunoprecipitates) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (Ser445).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 or a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated MYPT1 relative to the total MYPT1.[2]

Conclusion

The this compound-resistant A195T mutant of NUAK1 is an indispensable tool for validating the on-target effects of this compound in cellular and biochemical assays. By comparing the effects of this compound on cells expressing wild-type NUAK1 versus the A195T mutant, researchers can confidently attribute the observed phenotypes to the inhibition of NUAK1. Given the dual specificity of this compound for NUAK kinases and mutant EGFR, this control is particularly critical in cancer models where both signaling pathways may be active. The experimental protocols and data presented in this guide offer a robust framework for designing and interpreting experiments aimed at elucidating the specific functions of NUAK1.

References

A Head-to-Head Comparison: The Efficacy of WZ4003 Versus its Derivative Compound 9q in NUAK Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of NUAK family kinases, NUAK1 and NUAK2, has emerged as a promising strategy. WZ4003, a potent inhibitor of both NUAK1 and NUAK2, has been a valuable tool in preclinical research. Building on this scaffold, a derivative, compound 9q, was synthesized by removing a methoxy group from this compound. This modification has been reported to enhance its therapeutic efficacy, particularly in the context of colorectal cancer. This guide provides a detailed comparison of the efficacy of this compound and compound 9q, supported by available experimental data and methodologies.

Quantitative Efficacy: In Vitro and In Vivo

Compound 9q has been demonstrated to possess stronger inhibitory activity against NUAK1 and NUAK2 and to be more effective at suppressing tumor growth in a colorectal cancer xenograft model when compared to its parent compound, this compound.[1][2][3] While the precise IC50 values and in vivo tumor growth inhibition percentages for compound 9q are not detailed in the available literature, the qualitative reports consistently indicate its superior performance.

Table 1: In Vitro NUAK Kinase Inhibition

CompoundTargetIC50 (nM)
This compoundNUAK120
NUAK2100
Compound 9qNUAK1Stronger inhibition than this compound (Specific IC50 not available)
NUAK2Stronger inhibition than this compound (Specific IC50 not available)

Table 2: In Vivo Efficacy in Colorectal SW480 Xenograft Model

CompoundEfficacyNotable Outcomes
This compoundEffectiveBaseline for comparison
Compound 9qMore effective than this compoundSuppresses tumor growth more effectively with a good safety profile.[1][2][3]

Signaling Pathway and Experimental Workflow

Both this compound and compound 9q exert their effects by inhibiting the LKB1-NUAK signaling pathway. This pathway is implicated in cell growth, proliferation, and survival. The experimental workflow to compare these two compounds typically involves in vitro kinase assays to determine their inhibitory potency, followed by in vivo studies using xenograft models to assess their anti-tumor efficacy.

G LKB1 LKB1 NUAK1_2 NUAK1 / NUAK2 LKB1->NUAK1_2 Activates Downstream Downstream Effectors (e.g., MYPT1) NUAK1_2->Downstream Cell_Processes Cell Proliferation, Survival, Migration Downstream->Cell_Processes WZ4003_9q This compound or 9q WZ4003_9q->NUAK1_2 Inhibits

LKB1-NUAK Signaling Pathway Inhibition

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Kinase_Assay NUAK1/2 Kinase Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Treatment Treatment with This compound or 9q IC50_Det->Treatment Select doses Xenograft SW480 Xenograft Model Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy_Comp Efficacy Comparison Tumor_Measurement->Efficacy_Comp

Comparative Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the comparison of this compound and compound 9q.

In Vitro NUAK Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of the compounds to inhibit the enzymatic activity of NUAK1 and NUAK2.

  • Materials:

    • Recombinant human NUAK1 and NUAK2 enzymes

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

    • Substrate peptide (e.g., Sakamototide)

    • [γ-³²P]ATP

    • This compound and compound 9q

    • P81 phosphocellulose paper

    • 50 mM orthophosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound and compound 9q in DMSO.

    • In a reaction well, combine the NUAK enzyme, kinase buffer, and the substrate peptide.

    • Add the test compound (this compound or 9q) or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Colorectal Cancer Xenograft Model

This model assesses the anti-tumor efficacy of the compounds in a living organism.

  • Materials:

    • SW480 human colorectal adenocarcinoma cells

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Matrigel (optional, to enhance tumor formation)

    • This compound and compound 9q formulated for in vivo administration

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Culture SW480 cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the SW480 cell suspension into the flank of each mouse.

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound, compound 9q, or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate the tumor volume using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the in vivo efficacy of each compound.

References

WZ4003: A Comparative Guide to its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of WZ4003, a potent inhibitor of NUAK family kinases.

Overview of this compound Kinase Selectivity

This compound was initially identified as a highly specific inhibitor of NUAK1 (also known as ARK5) and NUAK2.[1][2] Subsequent comprehensive kinase profiling has demonstrated its remarkable selectivity, with minimal activity against a wide array of other kinases. This makes this compound a valuable tool for dissecting the cellular functions of NUAK kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary targets and extensively profiled against a large panel of other kinases.

Primary Target Inhibition
KinaseIC50 (nM)
NUAK120
NUAK2100

Data compiled from multiple sources.[1][2][3][4]

Kinome-Wide Selectivity Screening

This compound was screened at a concentration of 1 µM against a panel of 139 other protein kinases and did not exhibit significant inhibition.[3][4][5] This screening included ten members of the AMPK-related kinase family, which are the most closely related to the NUAK kinases, and none were significantly inhibited.[3][4] This high degree of selectivity underscores its utility as a specific chemical probe for NUAK1 and NUAK2.

Comparison with Other Kinase Inhibitors

While this compound is highly selective for NUAK1 and NUAK2, other compounds such as HTH-01-015 show selectivity for only NUAK1 (IC50 of 100 nM) and do not significantly inhibit NUAK2.[3][4] This provides researchers with complementary tools to investigate the distinct roles of the two NUAK isoforms. In contrast, some other inhibitors that target related pathways, like XMD-17-51, are less selective and inhibit other kinases, including several members of the AMPK family.[3]

Interestingly, this compound also demonstrates high, specific affinity for the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR), while showing significantly reduced activity against wild-type EGFR.[2][6] A reversible analog, this compound, binds to the L858R/T790M mutant with 100-fold greater tightness than to wild-type EGFR.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of this compound.

In Vitro Kinase Inhibition Assay (for IC50 determination)

This protocol describes the method used to measure the in vitro inhibitory activity of this compound against purified NUAK1 and NUAK2.

  • Enzyme and Substrate Preparation : Purified, active GST-tagged NUAK1 and NUAK2 enzymes were used. A synthetic peptide, Sakamototide, was utilized as the substrate for the kinase reaction.[3][7]

  • Reaction Mixture : The kinase reaction was performed in a 50 µL total volume containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 µM Sakamototide, and 0.1 mM [γ-32P]ATP.[3]

  • Inhibitor Addition : this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations.[3]

  • Reaction Incubation : The reactions were incubated for 30 minutes at 30°C.[1]

  • Termination and Quantification : The reactions were terminated by spotting 40 µL of the mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.[1] The papers were washed three times with 50 mM orthophosphoric acid, followed by an acetone rinse, and then air-dried.[1] The incorporation of the radioactive 32P into the substrate peptide was quantified by Cerenkov counting.[1]

  • IC50 Calculation : The percentage of kinase activity relative to a DMSO-treated control was plotted against the inhibitor concentration, and the IC50 value was determined using non-linear regression analysis with software such as GraphPad Prism.[3][5]

Kinome-Wide Cross-Reactivity Profiling

This protocol outlines the general workflow for screening this compound against a large panel of kinases.

  • Kinase Panel : A large panel of purified, active protein kinases (e.g., 140 kinases) is utilized.[3][5]

  • Assay Conditions : Each kinase is assayed in its optimized buffer condition with its specific substrate.

  • Inhibitor Concentration : this compound is tested at a fixed concentration, typically 1 µM, to assess off-target inhibition.[3][5]

  • Activity Measurement : Kinase activity is measured, often using a radiometric assay with [γ-33P]ATP or a fluorescence-based method.

  • Data Analysis : The percentage of remaining kinase activity in the presence of this compound is calculated relative to a DMSO control. A significant inhibition is typically defined as a reduction in activity below a certain threshold (e.g., less than 50% activity remaining).

Visualizing Pathways and Workflows

NUAK Signaling Pathway

The following diagram illustrates the established signaling cascade involving LKB1 and the NUAK kinases.

NUAK_Signaling_Pathway cluster_inhibitor Inhibition by this compound LKB1 LKB1 (Tumor Suppressor) NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) NUAK2->MYPT1 Phosphorylates (Ser445) Cell_Processes Cell Migration, Invasion, Proliferation MYPT1->Cell_Processes Regulates This compound This compound This compound->NUAK1 This compound->NUAK2

Caption: LKB1-NUAK signaling cascade and its inhibition by this compound.

Kinase Profiling Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow start Start inhibitor Prepare this compound (e.g., 1 µM) start->inhibitor kinase_panel Prepare Kinase Panel (140 Kinases) start->kinase_panel assay Perform Kinase Assays (with [γ-32P]ATP & Substrates) inhibitor->assay kinase_panel->assay measure Measure Kinase Activity (e.g., Radiometric Detection) assay->measure analyze Data Analysis (% Inhibition vs. Control) measure->analyze report Generate Selectivity Profile analyze->report end End report->end

Caption: Workflow for kinome-wide cross-reactivity screening.

References

Validating the Specificity of WZ4003 Through siRNA-Mediated NUAK1 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of NUAK family SNF1-like kinase 1 (NUAK1): pharmacological inhibition using WZ4003 and genetic knockdown via small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to validate the on-target effects of this compound, demonstrating that its phenotypic consequences mirror those of direct NUAK1 suppression.

Introduction to this compound and NUAK1

NUAK1, also known as ARK5, is a serine/threonine-protein kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, migration, and senescence. It is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by the tumor suppressor kinase LKB1.[1] Given its involvement in pathways often dysregulated in cancer, NUAK1 has emerged as a promising therapeutic target.

This compound is a potent and highly specific inhibitor of NUAK1 and its isoform NUAK2.[1][2] It exhibits strong inhibitory activity with IC50 values of 20 nM for NUAK1 and 100 nM for NUAK2 in in vitro assays.[1][2] The remarkable selectivity of this compound has been demonstrated against a panel of 139 other kinases, where it showed no significant inhibition.[1] This guide will present evidence that the cellular effects of this compound are directly attributable to its inhibition of NUAK1, by comparing its performance with the well-established method of siRNA-mediated gene knockdown.

Comparative Data: this compound vs. NUAK1 siRNA Knockdown

The following tables summarize quantitative data from studies directly comparing the effects of this compound treatment and NUAK1 siRNA knockdown on key cellular functions. The data consistently demonstrates that pharmacological inhibition of NUAK1 with this compound phenocopies the effects of its genetic knockdown.

Parameter Treatment/Condition Cell Line Observed Effect Reference
Cell Proliferation This compound (10 µM)U2OS~50% reduction in proliferation[3]
NUAK1 siRNAU2OS~50-60% reduction in proliferation[3][4]
This compound (10 µM)WPMY-1~71% decrease in proliferation rate[3]
NUAK1 siRNAWPMY-1~60% decrease in proliferation rate[3]
Cell Migration (Wound Healing Assay) This compound (10 µM)MEFsSignificant inhibition of migration, similar to NUAK1 knockout[1]
NUAK1 KnockoutMEFsSignificantly slower migration compared to wild-type[1]
Cell Invasion (Matrigel Assay) This compound (10 µM)U2OSMarked inhibition of invasiveness, to the same extent as NUAK1 knockdown[1]
NUAK1 shRNAU2OSMarked inhibition of invasiveness[1]
MYPT1 Phosphorylation (Ser445) This compound (3-10 µM)HEK-293Marked suppression of phosphorylation[1][2]
NUAK1 KnockdownU2OSReduced phosphorylation of MYPT1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA-Mediated Knockdown of NUAK1

This protocol describes the transient knockdown of NUAK1 expression in a human cell line such as U2OS.

Materials:

  • NUAK1 siRNA (e.g., Santa Cruz Biotechnology, sc-60203, a pool of 3 target-specific siRNAs)[6]

  • Control (scrambled) siRNA[6]

  • siRNA Transfection Reagent (e.g., Santa Cruz Biotechnology, sc-29528)[6]

  • siRNA Transfection Medium (e.g., Santa Cruz Biotechnology, sc-36868)[6]

  • Opti-MEM I Reduced Serum Medium

  • U2OS cells

  • 6-well plates

  • Standard cell culture media and reagents

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed U2OS cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Dilute 2-8 µl of NUAK1 siRNA (or control siRNA) into 100 µl of siRNA Transfection Medium.

    • Tube B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.

  • Transfection Complex Formation:

    • Add the contents of Tube B to Tube A and gently pipette to mix.

    • Incubate the mixture at room temperature for 30 minutes to allow the formation of transfection complexes.

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.

    • Aspirate the wash medium and add 0.8 ml of siRNA Transfection Medium to each well.

    • Add the 200 µl of the siRNA-transfection reagent complex to each well.

    • Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

  • Post-transfection:

    • Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Analysis: After 24-48 hours post-transfection, cells can be harvested for downstream analysis (e.g., Western blot or qPCR) to validate knockdown efficiency.

Validation of Knockdown:

  • Western Blot: Lyse the cells and perform SDS-PAGE and Western blotting using a primary antibody specific for NUAK1 (e.g., Santa Cruz Biotechnology, sc-271827).[6] A significant reduction in the NUAK1 protein band in the siRNA-treated sample compared to the control siRNA-treated sample confirms successful knockdown.

  • qPCR: Extract total RNA from the cells and perform quantitative real-time PCR using primers specific for NUAK1. A significant decrease in NUAK1 mRNA levels in the siRNA-treated sample indicates efficient knockdown at the transcript level.

This compound Treatment

Materials:

  • This compound (MedChemExpress, HY-12041)

  • DMSO (vehicle control)

  • Target cell line (e.g., U2OS, MEFs)

  • Standard cell culture media and reagents

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM).

    • For the vehicle control, add an equivalent volume of DMSO to the medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.

  • Downstream Analysis: Proceed with the relevant cellular assays (e.g., proliferation, migration, invasion assays).

Cell Proliferation Assay

Materials:

  • 96-well plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: Treat the cells with this compound or transfect with NUAK1 siRNA as described above.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours).

  • MTS Assay: At each time point, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay

Materials:

  • 6-well or 12-well plates

  • P200 pipette tip or a specialized wound-making tool

  • Microscope with imaging capabilities

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Treatment: Treat the cells with this compound or transfect with NUAK1 siRNA prior to creating the wound.

  • Create the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Add Fresh Medium: Add fresh culture medium (with or without this compound).

  • Imaging: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

Cell Invasion Assay (Boyden Chamber Assay)

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane extract

  • 24-well plates

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

Procedure:

  • Coat Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells and then serum-starve them for several hours. Resuspend the cells in serum-free medium.

  • Treatment: The cells can be pre-treated with this compound or transfected with NUAK1 siRNA prior to seeding.

  • Seeding:

    • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Seed the treated/transfected cells in serum-free medium into the upper chamber (the coated insert).

  • Incubation: Incubate the plate for 12-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Staining and Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

NUAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 AKT AKT AKT->NUAK1 NDR2 NDR2 NDR2->NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 Inh. p53 p53 NUAK1->p53 Act. LATS1 LATS1 NUAK1->LATS1 mTOR_pathway mTOR Pathway NUAK1->mTOR_pathway Cell_Adhesion Cell Adhesion MYPT1->Cell_Adhesion Cell_Migration Cell Migration MYPT1->Cell_Migration Cell_Proliferation Cell Proliferation p53->Cell_Proliferation Senescence Senescence LATS1->Senescence mTOR_pathway->Cell_Proliferation This compound This compound This compound->NUAK1 siRNA NUAK1 siRNA siRNA->NUAK1

Caption: NUAK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow This compound Pharmacological Inhibition (this compound) Proliferation Cell Proliferation Assay This compound->Proliferation Migration Wound Healing Assay This compound->Migration Invasion Cell Invasion Assay This compound->Invasion WesternBlot Western Blot (p-MYPT1, NUAK1 levels) This compound->WesternBlot siRNA Genetic Knockdown (NUAK1 siRNA) siRNA->Proliferation siRNA->Migration siRNA->Invasion siRNA->WesternBlot Control Control (Vehicle/Scrambled siRNA) Control->Proliferation Control->Migration Control->Invasion Control->WesternBlot

Caption: Comparative Experimental Workflow.

Conclusion

References

A Head-to-Head Comparison of WZ4003 and Gefitinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the efficacy of established drugs like gefitinib is often challenged by the development of resistance. This has spurred research into novel therapeutic agents and combination strategies. This guide provides a detailed, head-to-head comparison of WZ4003, a novel NUAK1/ARK5 inhibitor, and gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the potential for synergistic application in NSCLC treatment.

Mechanism of Action: Targeting Different Nodes in Cancer Signaling

Gefitinib is a first-generation EGFR TKI that functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[1][2] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Gefitinib has shown significant efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[1]

This compound , on the other hand, is a highly specific inhibitor of NUAK1 (also known as ARK5) and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[5][6] NUAK1 has been implicated in promoting tumor cell survival, invasion, and metastasis.[7] By inhibiting NUAK1, this compound can suppress the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[7]

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro efficacy of gefitinib and this compound from various studies.

Table 1: IC50 Values of Gefitinib in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC50 (μM)Reference
NCI-H1299Wild-type25.5[7]
A549Wild-type18.3[7]
HCC827Exon 19 Deletion0.015[7]

Table 2: Effect of this compound Pretreatment on Gefitinib IC50 in NSCLC Cell Lines

Cell LineTreatmentGefitinib IC50 (μM)Reference
NCI-H1299Gefitinib alone25.5[7]
NCI-H12991.25 μM this compound + Gefitinib15.2[7]
A549Gefitinib alone18.3[7]
A5491.25 μM this compound + Gefitinib9.8[7]
HCC827Gefitinib alone0.015[7]
HCC8271.25 μM this compound + Gefitinib0.008[7]

Table 3: IC50 Values of this compound for Target Kinases

KinaseThis compound IC50 (nM)Reference
NUAK120[5][6]
NUAK2100[5][6]

As a single agent, this compound has been shown to reduce the viability of NSCLC cells at concentrations above 2.5 μM.[1]

In Vivo Efficacy

Studies have demonstrated the in vivo antitumor activity of gefitinib in various xenograft models of NSCLC.[1][8] For instance, in a cisplatin-resistant H358R NSCLC xenograft model, gefitinib treatment significantly inhibited tumor growth.[8] While direct in vivo monotherapy data for this compound in NSCLC models is not extensively available, a derivative of this compound, compound 9q, has been shown to effectively suppress tumor growth in a colorectal SW480 xenograft model.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Gefitinib_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->pEGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival WZ4003_Signaling_Pathway This compound This compound NUAK1 NUAK1 (ARK5) This compound->NUAK1 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) NUAK1->EMT Promotes Vimentin Vimentin EMT->Vimentin Increases Ecadherin E-cadherin EMT->Ecadherin Decreases DrugResistance Drug Resistance EMT->DrugResistance Metastasis Metastasis EMT->Metastasis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture NSCLC Cell Culture (NCI-H1299, A549, HCC827) Treatment Drug Treatment (Gefitinib, this compound, Combination) CellCulture->Treatment CCK8 Cell Viability Assay (CCK-8) Treatment->CCK8 WesternBlot Western Blot (EGFR, p-EGFR, etc.) Treatment->WesternBlot Xenograft NSCLC Xenograft Model (e.g., in nude mice) DrugAdmin Drug Administration (e.g., oral gavage) Xenograft->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement

References

Assessing the Specificity of the NUAK Kinase Inhibitor WZ4003 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for researchers to assess the specificity of WZ4003, a potent inhibitor of NUAK1 and NUAK2 kinases, in a novel cell line. By presenting a direct comparison with alternative inhibitors and outlining detailed experimental protocols, this document serves as a practical resource for validating on-target effects and interpreting experimental outcomes.

This compound is a well-characterized chemical probe that has been instrumental in elucidating the cellular functions of NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family.[1] These kinases are implicated in various cellular processes, including cell adhesion, migration, and proliferation.[1] Verifying that the observed phenotypic effects of this compound in a new experimental system are due to the inhibition of NUAK1/2 and not off-target activities is critical for the robust interpretation of research findings.

Comparative Inhibitor Analysis

A key aspect of validating the effects of a chemical probe is to compare its performance with other inhibitors targeting the same pathway. HTH-01-015 serves as an excellent comparator for this compound, as it selectively inhibits NUAK1.[1]

InhibitorTarget(s)IC50 (in vitro)Key Characteristics
This compound NUAK1, NUAK220 nM (NUAK1), 100 nM (NUAK2)[1][2]Dual inhibitor, highly selective against a panel of 139 other kinases.[1][3]
HTH-01-015 NUAK1100 nM[1]NUAK1-selective inhibitor, useful for dissecting the specific roles of NUAK1.[1]

Experimental Workflow for Specificity Assessment

The following diagram outlines a logical workflow to rigorously assess the specificity of this compound in your cell line of interest.

G cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Assessment Dose-Response Curve Dose-Response Curve Target Engagement Target Engagement Dose-Response Curve->Target Engagement Determine optimal concentration Phenotypic Assays Phenotypic Assays Target Engagement->Phenotypic Assays Confirm NUAK1/2 inhibition Comparator Study Comparator Study Phenotypic Assays->Comparator Study Observe cellular effect Rescue Experiment Rescue Experiment Comparator Study->Rescue Experiment Compare with NUAK1-specific inhibitor Kinome Profiling Kinome Profiling Rescue Experiment->Kinome Profiling Validate on-target effect

Caption: Experimental workflow for this compound specificity testing.

Signaling Pathway of LKB1-NUAK1/2 Axis

This compound inhibits NUAK1 and NUAK2, which are activated by the tumor suppressor kinase LKB1. A key downstream substrate of NUAK1 is MYPT1 (myosin phosphate-targeting subunit 1).[1] The phosphorylation of MYPT1 at Ser445 is a reliable biomarker for NUAK1 activity.[1]

G LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates This compound This compound This compound->NUAK1 This compound->NUAK2 pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 Cellular_Effects Cell Migration, Proliferation, Invasion pMYPT1->Cellular_Effects Regulates

Caption: this compound inhibits the LKB1-NUAK1/2 signaling pathway.

Experimental Protocols

Western Blot for Phospho-MYPT1 (Target Engagement)

This experiment confirms that this compound engages its target, NUAK1, in the new cell line by assessing the phosphorylation of its substrate, MYPT1.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).[4][5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay or similar method.[6]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the p-MYPT1/total MYPT1 ratio indicates target engagement.

Cell Proliferation Assay

This assay assesses the functional consequence of NUAK inhibition on cell growth.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.[4]

  • Treatment: Treat cells with this compound, HTH-01-015 (as a comparator), and a vehicle control over a period of several days (e.g., 5 days).[1][5]

  • Viability Measurement: At desired time points, measure cell viability using a colorimetric assay such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS).[1][4]

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 for cell proliferation. Comparing the effect of this compound to HTH-01-015 can help to attribute the anti-proliferative effect to NUAK1 inhibition.[1]

Wound Healing (Migration) Assay

This assay evaluates the impact of NUAK inhibition on cell migration.

Methodology:

  • Cell Culture: Grow cells to confluency in a multi-well plate.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash cells to remove debris and add media containing this compound, HTH-01-015, or a vehicle control.

  • Image Acquisition: Capture images of the wound at the start of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. A delay in wound closure in treated cells compared to the control indicates an inhibition of cell migration.[1][7]

Rescue Experiment with Drug-Resistant Mutant

This is a definitive experiment to prove that the effects of this compound are on-target. It involves overexpressing a version of NUAK1 that is resistant to the inhibitor. The NUAK1[A195T] mutation renders the kinase approximately 50-fold less sensitive to this compound without affecting its basal activity.[1][2]

Methodology:

  • Transfection: Transfect the new cell line with either wild-type NUAK1 or the inhibitor-resistant NUAK1[A195T] mutant.[7]

  • Treatment: Treat the transfected cells with this compound or a vehicle control.

  • Analysis: Perform Western blotting for p-MYPT1 and/or the relevant phenotypic assay (e.g., proliferation, migration).

  • Interpretation: If the effects of this compound on p-MYPT1 levels and the cellular phenotype are reversed in cells expressing NUAK1[A195T] compared to those expressing wild-type NUAK1, it provides strong evidence that the observed effects are on-target.[1][7]

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of WZ4003 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in cutting-edge drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of potent molecules like WZ4003, a selective NUAK kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Although a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, the compound should be treated as hazardous. General safety precautions include:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling the solid form or there is a risk of aerosolization, use a NIOSH-approved respirator.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

This compound: Key Chemical and Physical Properties

A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C25H29ClN6O3
Molecular Weight 497.0 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility DMSO: ~14 mg/mLDMF: ~14 mg/mLDMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL
Storage Temperature -20°C
Stability ≥4 years at -20°C

Step-by-Step Disposal Procedures for this compound

The following procedures are based on best practices for the disposal of potent, non-volatile organic compounds and their solutions. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste:

    • Collect pure this compound, residues from weighing, and any contaminated disposable labware (e.g., pipette tips, weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Liquid Waste (DMSO/DMF Solutions):

    • Collect all solutions containing this compound in a separate, designated hazardous waste container.

    • The container must be compatible with the organic solvents used and have a secure, tight-fitting lid.

    • Never pour this compound solutions down the drain.[1]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is crucial for the safety of all personnel handling the waste.

  • Affix a hazardous waste label to each container.

  • Clearly write the full chemical name: "this compound" and the solvent used (e.g., "Dimethyl Sulfoxide").

  • Indicate the approximate concentration and quantity of the waste.

  • Include any known hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Storage of Chemical Waste

Proper temporary storage of hazardous waste is essential to prevent accidents.

  • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.

Step 4: Arranging for Final Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with a complete and accurate inventory of the waste, including the chemical names and quantities.

  • Follow all institutional procedures for waste transfer and documentation.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not published, the handling procedures are informed by standard laboratory practices for similar kinase inhibitors. The information regarding the chemical properties and handling of this compound is derived from product information sheets and safety data for structurally related compounds.[2][3]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Waste Segregation & Collection B Solid Waste (Pure this compound, Contaminated Labware) A->B C Liquid Waste (this compound in DMSO/DMF) A->C D Step 2: Labeling (Chemical Name, Hazards, Quantity) B->D C->D E Step 3: Storage (Designated, Secure Area) D->E F Step 4: Final Disposal (Contact EHS for Pickup) E->F

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.

References

Navigating the Handling of WZ4003: A Guide to Safety and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, having immediate access to essential safety and logistical information for chemical compounds is paramount. This guide provides a comprehensive overview of the personal protective equipment (PPE), handling procedures, and disposal plans for WZ4003, a potent and selective inhibitor of NUAK kinases. By offering detailed operational protocols and clear data presentation, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust.

Essential Safety & Handling Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be strictly followed to minimize risk.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is recommended to ensure personal safety:

  • Eye Protection: Safety goggles with side-shields should be worn to protect against splashes.[2]

  • Hand Protection: Chemical-resistant protective gloves are essential to prevent skin contact.[2]

  • Skin and Body Protection: An impervious lab coat or clothing should be worn to protect the skin.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used in a well-ventilated area.[1][2]

Storage and Stability:

Proper storage is crucial to maintain the integrity of this compound. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Storage ConditionDuration
Powder at -20°C3 years[3]
In solvent at -80°C1 year[3]
In solvent at -20°C6 months[3]

Solubility Data:

This compound is soluble in various solvents, with the following concentrations being reported:

SolventConcentration
DMSO10 mg/mL (20.12 mM)[4]
DMSO33.33 mg/mL (67.06 mM) (with ultrasonic treatment)

Note: Moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh DMSO.[4]

Emergency & Disposal Procedures

First Aid Measures:

In the event of exposure to this compound, the following first aid procedures should be followed:

  • If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1][2]

  • Skin Contact: Thoroughly rinse the skin with plenty of water and remove contaminated clothing.[1][2]

  • Inhalation: Move the individual to fresh air.[1]

Accidental Release and Disposal:

In case of a spill, ensure adequate ventilation and use full personal protective equipment.[2] Prevent the substance from entering drains or water courses.[2] Absorb spills with a liquid-binding material and dispose of the contaminated material in accordance with local, state, and federal regulations.[1][2] this compound is considered very toxic to aquatic life, so release into the environment must be avoided.[1]

Experimental Protocols & Signaling Pathways

This compound is a highly specific inhibitor of NUAK1 and NUAK2, which are members of the AMPK family of protein kinases activated by the tumor suppressor kinase LKB1.[5][6] It has been shown to suppress cell migration, invasion, and proliferation in various cell lines.[5][6]

Inhibition of NUAK1/2 Signaling:

This compound exerts its effect by inhibiting the phosphorylation of downstream targets of NUAK1 and NUAK2. A key substrate is Myosin Phosphatase Target Subunit 1 (MYPT1).[6][7]

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1_2 NUAK1 / NUAK2 LKB1->NUAK1_2 Activates MYPT1 MYPT1 NUAK1_2->MYPT1 Phosphorylates Cell_Effects Cell Migration, Invasion, Proliferation NUAK1_2->Cell_Effects Promotes This compound This compound This compound->NUAK1_2 Inhibits pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MYPT1->Cell_Effects Promotes pMYPT1->Cell_Effects Inhibits

This compound inhibits the LKB1-NUAK1/2 signaling pathway.

Cell-Based Proliferation Assay Protocol:

This protocol outlines a typical cell proliferation assay using this compound.

  • Cell Seeding: Seed U2OS cells (2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (3,000 cells/well) in 96-well plates.[4]

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).[4]

  • Incubation: Incubate the plates for 5 days under standard cell culture conditions.[4]

  • Assay: Perform a colorimetric cell proliferation assay (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay) according to the manufacturer's instructions.[4]

  • Data Analysis: Quantify the results by measuring absorbance and compare the proliferation of this compound-treated cells to the control.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well plate add_this compound Add this compound or Vehicle Control seed_cells->add_this compound incubate Incubate for 5 days add_this compound->incubate add_reagent Add Proliferation Assay Reagent incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data

Workflow for a cell proliferation assay with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WZ4003
Reactant of Route 2
Reactant of Route 2
WZ4003

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.